molecular formula C39H44N4O10S B1681932 N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide;methanesulfonic acid;hydrate CAS No. 625375-84-0

N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide;methanesulfonic acid;hydrate

Cat. No.: B1681932
CAS No.: 625375-84-0
M. Wt: 760.9 g/mol
InChI Key: PXAYXEZHYINIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Multidrug Resistance Mechanisms in Biological Systems

Multidrug resistance is a phenomenon where cells, particularly cancer cells, become resistant to a variety of structurally and functionally unrelated drugs, significantly hampering the effectiveness of chemotherapy. nih.govfrontiersin.org A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which are membrane proteins that actively pump therapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy. frontiersin.orgnih.gov

Role of ATP-Binding Cassette (ABC) Transporters in Efflux Processes

ATP-binding cassette (ABC) transporters are a large family of transmembrane proteins that utilize the energy from ATP hydrolysis to move a wide array of substrates across cellular membranes. youtube.commdpi.com These transporters are characterized by two transmembrane domains (TMDs) and two nucleotide-binding domains (NBDs). nih.gov The TMDs form the translocation pathway for substrates, while the NBDs bind and hydrolyze ATP to power the transport process. nih.gov In biological systems, ABC transporters play crucial roles in both normal physiological processes and in pathological conditions like multidrug resistance. nih.gov They are involved in the transport of lipids, sterols, and various xenobiotics, including therapeutic drugs. nih.gov

P-glycoprotein (ABCB1/MDR1) as a Primary Mediator of Efflux

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, was the first ABC transporter identified and is one of the most extensively studied mediators of MDR. tg.org.auwikipedia.org P-gp is an ATP-dependent efflux pump with broad substrate specificity, capable of transporting a diverse range of hydrophobic and amphipathic compounds out of cells. wikipedia.org It is normally expressed in tissues with excretory functions, such as the intestines, liver, and kidneys, where it plays a protective role by limiting the absorption and promoting the elimination of toxins and xenobiotics. tg.org.aumedsafe.govt.nz In cancer cells, the overexpression of P-gp leads to the efflux of chemotherapeutic agents, rendering the cells resistant to treatment. pnas.orgnih.gov

Breast Cancer Resistance Protein (ABCG2/BCRP) and Multidrug Resistance-Associated Proteins (MRPs) in Drug Efflux

Besides P-gp, other ABC transporters are also significantly involved in multidrug resistance. Breast Cancer Resistance Protein (BCRP), or ABCG2, is another key efflux pump that contributes to resistance against various anticancer drugs. nih.govnih.gov BCRP is a half-transporter that forms homodimers to become functional and has a broad substrate specificity that overlaps with that of P-gp. nih.gov Multidrug Resistance-Associated Proteins (MRPs), a subfamily of ABC transporters (ABCC), also play a crucial role in MDR. nih.gov MRP1 (ABCC1) was the second ABC transporter discovered to confer MDR and is known to transport a wide range of conjugated and unconjugated organic anions. nih.govnih.gov The co-expression of P-gp, BCRP, and MRPs in cancer cells can lead to a more robust and broader spectrum of drug resistance. frontiersin.orgnih.gov

Evolution of ABC Transporter Inhibitors: Focus on Third-Generation Modulators

The discovery of ABC transporters as key mediators of multidrug resistance led to the development of inhibitors aimed at reversing this resistance. nih.gov These inhibitors, often referred to as chemosensitizers or MDR modulators, work by blocking the efflux function of the transporters, thereby increasing the intracellular concentration and efficacy of anticancer drugs. nih.gov

Historical Context of P-glycoprotein Inhibition Strategies

The development of P-gp inhibitors has progressed through several generations.

First-generation inhibitors were existing drugs found to have P-gp inhibitory activity as a secondary effect. nih.gov Verapamil, a calcium channel blocker, was one of the first compounds identified to reverse P-gp-mediated MDR. nih.gov However, these first-generation inhibitors generally had low affinity for P-gp and were associated with significant side effects at the high doses required for effective inhibition. tandfonline.com

Second-generation inhibitors were developed to be more potent and specific for P-gp. nih.gov This generation includes compounds like dexverapamil (B1218737) and valspodar. researchgate.net While more effective than the first generation, some second-generation inhibitors still exhibited problematic pharmacokinetic interactions, often inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism. researchgate.netbenthamdirect.com

Development and Significance of Third-Generation Inhibitors

The limitations of the first and second-generation inhibitors spurred the development of a third generation of P-gp modulators. These compounds, including Tariquidar (B1662512) (XR9576), zosuquidar, and elacridar (B1662867), were designed to have high affinity for P-gp, often in the nanomolar range, and reduced off-target effects and pharmacokinetic interactions. nih.govnih.gov Tariquidar, an anthranilic acid derivative, is a potent and selective non-competitive inhibitor of P-gp. aacrjournals.orgaacrjournals.org Research has shown that Tariquidar can also inhibit BCRP (ABCG2), making it a dual inhibitor. acs.orgnih.govnih.gov This dual activity is significant as cancer cells can co-express multiple ABC transporters. frontiersin.org While clinical trials with third-generation inhibitors have had mixed results, they represent a significant advancement in the rational design of MDR modulators and continue to be valuable tools in academic research to understand and overcome multidrug resistance. nih.govnih.govnih.gov

Data Tables

Table 1: Key ABC Transporters in Multidrug Resistance

TransporterGene SymbolAlso Known AsFunction
P-glycoproteinABCB1MDR1, CD243Efflux of a wide range of hydrophobic drugs and xenobiotics. tg.org.auwikipedia.org
Breast Cancer Resistance ProteinABCG2BCRP, MXREfflux of various anticancer drugs and organic anions. nih.govnih.gov
Multidrug Resistance-Associated Protein 1ABCC1MRP1Efflux of conjugated and unconjugated organic anions. nih.govnih.gov

Table 2: Generations of P-glycoprotein Inhibitors

GenerationExample CompoundsKey Characteristics
FirstVerapamil, Cyclosporine ARepurposed drugs, low affinity, significant side effects. nih.govtandfonline.com
SecondDexverapamil, ValspodarMore potent and specific than first-generation, but still had pharmacokinetic interactions. nih.govresearchgate.net
ThirdTariquidar, Zosuquidar, ElacridarHigh affinity and specificity for P-gp, reduced off-target effects. nih.govnih.gov

Introduction to Tariquidar Dimesylate as a Key Third-Generation Modulator

Tariquidar dimesylate, known in early research as XR9576 dimesylate, is a potent, non-competitive inhibitor of P-glycoprotein (P-gp). capes.gov.brnih.govmedkoo.com It represents a significant advancement in the field of multidrug resistance (MDR) modulation, categorized as a third-generation inhibitor. oup.comnih.gov Unlike its predecessors, Tariquidar was developed to have high specificity and potency for P-gp, a transmembrane efflux pump that is a major contributor to the failure of chemotherapy in cancer treatment. capes.gov.braacrjournals.orgnih.gov Its primary function in research is to reverse P-gp-mediated MDR, thereby increasing the intracellular concentration and augmenting the cytotoxicity of various anticancer drugs. medkoo.comnih.govmedchemexpress.com

Tariquidar, with the developmental code XR9576, emerged from research efforts to discover more effective and less toxic modulators of P-glycoprotein. aacrjournals.orgnih.govaacrjournals.org It is an anthranilic acid derivative. nih.gov Early in vitro studies demonstrated its high affinity and potent inhibitory effect on P-gp. nih.govnih.gov Research showed that Tariquidar binds to P-gp with high affinity, exhibiting a dissociation constant (Kd) of 5.1 nM. medkoo.comnih.gov

A key finding from early research was that Tariquidar's interaction with P-gp is non-competitive with respect to P-gp substrates like vinblastine (B1199706) and paclitaxel (B517696). aacrjournals.orgnih.gov This suggests that Tariquidar binds to a site on the transporter that is distinct from the substrate-binding site, which is a notable characteristic compared to earlier modulators. nih.gov Furthermore, its duration of action was found to be superior to other inhibitors, with its effects persisting long after its removal from the culture medium. aacrjournals.orgnih.gov These promising preclinical findings supported its advancement into clinical trials to evaluate its potential in overcoming drug resistance in cancer patients. capes.gov.broup.comnih.gov

The primary rationale for the extensive research into Tariquidar dimesylate stems from the significant clinical challenge of multidrug resistance (MDR) in oncology. nih.gov Overexpression of the P-glycoprotein (P-gp) efflux pump is a major mechanism of MDR, actively transporting a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their efficacy. nih.govnih.govnih.gov

First and second-generation P-gp inhibitors had limited clinical success due to a combination of factors, including their own toxicity, unpredictable pharmacokinetic interactions with chemotherapeutic agents, and low potency. aacrjournals.org This created a clear need for a new generation of modulators with improved characteristics.

Tariquidar was identified as a promising candidate because it addresses many of the shortcomings of its predecessors. aacrjournals.org Key reasons for its investigation include:

High Potency and Specificity: Tariquidar is a highly potent and specific inhibitor of P-gp. capes.gov.brnih.gov It is a non-competitive inhibitor, which may contribute to its efficacy. aacrjournals.orgnih.gov

Lack of P-gp Substrate Activity: Unlike some earlier modulators, Tariquidar itself is not a substrate for P-gp transport, meaning its own concentration within the cell is not limited by the pump it is designed to inhibit. aacrjournals.orgnih.gov

Favorable Pharmacokinetic Profile: Clinical studies have shown that Tariquidar has minimal significant pharmacokinetic interactions with co-administered chemotherapy drugs, a significant advantage over previous generations of P-gp inhibitors. capes.gov.braacrjournals.org

Durable Inhibition: Tariquidar demonstrates a prolonged duration of P-gp inhibition. capes.gov.braacrjournals.orgnih.gov

These characteristics make Tariquidar an ideal tool to test the hypothesis that P-gp inhibition can reverse drug resistance and improve outcomes for cancer patients. capes.gov.br Research has also explored its potential to enhance the penetration of drugs across the blood-brain barrier, where P-gp is also expressed, and in overcoming drug resistance in other conditions like epilepsy. nih.govmedchemexpress.comnih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

625375-84-0

Molecular Formula

C39H44N4O10S

Molecular Weight

760.9 g/mol

IUPAC Name

N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide;methanesulfonic acid;hydrate

InChI

InChI=1S/C38H38N4O6.CH4O3S.H2O/c1-45-33-18-25-14-16-42(23-28(25)19-34(33)46-2)15-13-24-9-11-29(12-10-24)40-38(44)30-20-35(47-3)36(48-4)21-32(30)41-37(43)27-17-26-7-5-6-8-31(26)39-22-27;1-5(2,3)4;/h5-12,17-22H,13-16,23H2,1-4H3,(H,40,44)(H,41,43);1H3,(H,2,3,4);1H2

InChI Key

PXAYXEZHYINIDR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4NC(=O)C5=CC6=CC=CC=C6N=C5)OC)OC)OC.CS(=O)(=O)O.O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tariquidar dimesylate;  Tariquidar dimesilate;  XR 9576, XR9576, XR-9576, D06008, D 06008, D-06008,

Origin of Product

United States

Molecular and Mechanistic Insights into Tariquidar Dimesylate Action

Targeting P-glycoprotein (ABCB1/MDR1) Function

Tariquidar (B1662512) dimesylate exerts its effects by directly targeting the function of P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily. ontosight.aimdpi.com P-gp utilizes the energy from ATP hydrolysis to actively transport a wide variety of structurally diverse compounds out of cells, thereby reducing their intracellular concentration and efficacy. mdpi.comnih.govmedchemexpress.com

Non-Competitive Inhibition of P-glycoprotein Efflux Activity

Tariquidar dimesylate acts as a non-competitive inhibitor of P-gp's efflux activity. nih.govncats.ionih.govtargetmol.comapexbt.com This means that it does not directly compete with the transport substrates for the same binding site. Instead, it binds to a different site on the P-gp molecule, inducing conformational changes that ultimately block the pump's ability to efflux substrates. targetmol.comapexbt.comsci-hub.se This inhibitory action leads to an increased intracellular accumulation of chemotherapeutic agents in cancer cells that overexpress P-gp, effectively reversing multidrug resistance. ontosight.ai Studies have shown that tariquidar increases the steady-state accumulation of cytotoxic drugs like vinblastine (B1199706) and paclitaxel (B517696) in P-gp-overexpressing cells. targetmol.com

Inhibition of P-glycoprotein ATPase Activity and ATP Hydrolysis

The function of P-glycoprotein is intrinsically linked to its ability to bind and hydrolyze ATP, which provides the necessary energy for the conformational changes required for substrate transport. mdpi.comsci-hub.se Tariquidar dimesylate has been shown to inhibit the ATPase activity of P-gp. nih.govtargetmol.comabmole.com The modulating effect of tariquidar is thought to stem from the inhibition of substrate binding, the inhibition of ATP hydrolysis, or a combination of both. nih.govresearchgate.net Interestingly, while it inhibits drug efflux, some studies report that tariquidar can stimulate P-gp's ATPase activity, suggesting a complex interaction that uncouples ATP hydrolysis from the transport cycle. nih.govresearchgate.net It has been reported to inhibit the vanadate-sensitive ATPase activity of P-gp by 60-70%, with a potent IC50 value of 43 nM. targetmol.com This inhibition of ATP hydrolysis is a key aspect of its mechanism, as it prevents the conformational changes necessary for substrate efflux. sci-hub.se

Molecular Interactions with P-glycoprotein Substrate Binding Sites

The interaction of tariquidar dimesylate with P-gp is characterized by high-affinity binding and specific interactions with the transporter's binding sites.

Tariquidar exhibits high-affinity binding to P-glycoprotein. targetmol.commedchemexpress.com The dissociation constant (Kd), a measure of binding affinity, has been reported to be approximately 5.1 nM. targetmol.commedchemexpress.comguidechem.com This high affinity contributes to its potency as a P-gp inhibitor. The maximum binding capacity (Bmax) has been measured at 275 pmol/mg of membrane protein. targetmol.com

Table 1: Binding Affinity of Tariquidar for P-glycoprotein

ParameterValueReference
Dissociation Constant (Kd)5.1 ± 0.9 nM targetmol.commedchemexpress.comguidechem.com
Maximum Binding Capacity (Bmax)275 ± 15 pmol/mg targetmol.com
IC50 (ATPase inhibition)43 nM targetmol.com
EC50 (Drug accumulation)487 nM targetmol.com

In silico docking and molecular dynamics studies have been employed to identify the potential binding sites of tariquidar on P-glycoprotein. nih.gov It is proposed that tariquidar and its derivatives may bind to the H-binding site of P-gp through multiple mechanisms. drugbank.com Some studies suggest that tariquidar likely binds to sites within the transmembrane (TM) segments. nih.gov Three potential tariquidar-binding sites have been identified through molecular modeling. nih.govresearchgate.net These sites are located at the interfaces between different domains of the two homologous halves of P-gp. nih.gov Recent cryo-EM structures have revealed that third-generation inhibitors like tariquidar can bind in pairs, simultaneously occupying the central drug-binding pocket and an access tunnel, which is considered a regulatory site. frontiersin.orgnih.gov

The binding of tariquidar dimesylate to P-glycoprotein induces significant conformational changes in the transporter. sci-hub.se Tariquidar is unique in that it locks the pump in a conformation that blocks drug efflux while still activating ATPase activity. nih.gov It is believed to inhibit the cycling of P-gp between its open and closed states during the catalytic cycle. nih.gov Specifically, tariquidar blocks the transition to the open conformation. nih.gov Molecular dynamics simulations have shown that tariquidar binding stabilizes P-gp in an outward-open conformation. nih.govscispace.com This stabilization prevents the necessary conformational transitions required for the transport of substrates out of the cell. frontiersin.orgnih.gov The structural flexibility of tariquidar is thought to play a role in its binding and inhibitory mechanism. frontiersin.orgnih.gov

Membrane-Assisted Tariquidar Dimesylate Access and Binding Mechanisms

The process by which tariquidar accesses and binds to its primary target, P-glycoprotein (P-gp/ABCB1), is intricate and involves critical interactions with the cell membrane. Tariquidar is a highly lipophilic molecule, a property that facilitates its partitioning into the lipid bilayer of the cell membrane. nih.gov Molecular dynamics simulations suggest that the lipid membrane plays an active role by pre-organizing tariquidar into a conformation that is favorable for binding to the transmembrane sites of P-gp. nih.govfrontiersin.org

Recent studies have proposed a "membrane-assisted" mechanism for tariquidar's access to P-gp. nih.govfrontiersin.org This model suggests that tariquidar does not simply diffuse from the aqueous phase directly into the transporter's binding pocket. Instead, it first accumulates in the lipid bilayer. From there, it can access the binding sites within the transmembrane domains (TMDs) of P-gp. nih.gov This interaction is enhanced by the recruitment of membrane lipids into the central lumen of the transporter, which, along with the inhibitor itself, leads to a differential allosteric coupling between the TMDs and the nucleotide-binding domains (NBDs). rsc.org

Cryo-electron microscopy and molecular dynamics simulations have identified two potential binding sites for third-generation inhibitors like tariquidar within human P-gp: a central drug-binding pocket and a regulatory access tunnel site. frontiersin.org At higher concentrations, tariquidar can occupy both sites, effectively locking the transporter in a conformation that prevents drug efflux but still allows for ATPase activity. frontiersin.orgnih.gov The conformational plasticity of tariquidar is a key factor; the lipid membrane appears to favor an extended conformation of the molecule, which is suitable for binding. nih.govfrontiersin.org However, this flexibility also allows it to move towards the central drug-binding pocket, which helps explain its behavior as a transport substrate at lower concentrations. nih.govfrontiersin.orgnih.gov

Modulation of Other ABC Transporters by Tariquidar Dimesylate

While initially developed as a specific P-gp inhibitor, subsequent research has revealed that tariquidar's activity extends to other clinically relevant ABC transporters. oaepublish.com

Tariquidar is a potent inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2. nih.govresearchgate.net This inhibition is concentration-dependent. researchgate.netacs.org At concentrations of 100 nM and higher, tariquidar effectively inhibits both P-gp and BCRP function. nih.govresearchgate.netresearchgate.net For instance, at 100 nM, it can restore the accumulation of a fluorescent substrate in BCRP-expressing cells to 84% of the level seen in control cells. nih.gov Imaging studies have indicated that tariquidar may interact with BCRP at even lower concentrations than previously thought, suggesting it may also be a substrate for this transporter. nih.gov In fact, studies have shown that tariquidar is a substrate for human BCRP but not for P-gp or MRP1. researchgate.net Further evidence of this interaction is the stimulation of BCRP's ATPase activity by tariquidar, with a concentration for 50% stimulation measured at 138.4 ± 21.4 nM, which is consistent with it being a substrate. nih.govresearchgate.net

Tariquidar has been shown to effectively reverse multidrug resistance mediated by the Multidrug Resistance Protein 7 (MRP7, or ABCC10). nih.govresearchgate.net MRP7 is an ABC transporter that can confer resistance to a variety of anticancer drugs, including taxanes. nih.gov Studies using MRP7-expressing cells demonstrated that tariquidar, at pharmacologically achievable concentrations (0.1 and 0.3 µM), significantly sensitized these cells to MRP7 substrates like paclitaxel, docetaxel (B913), and various vinca (B1221190) alkaloids. nih.govnih.gov It accomplishes this by increasing the intracellular accumulation of these drugs. nih.govnih.gov The mechanism involves direct impairment of the drug efflux function of MRP7. nih.gov Furthermore, prolonged treatment with tariquidar can lead to a time- and concentration-dependent downregulation of MRP7 protein expression, without significantly altering its mRNA levels, suggesting a post-transcriptional mode of action. nih.govnih.gov

In contrast to its potent activity against P-gp, BCRP, and MRP7, tariquidar shows a high degree of selectivity, with little to no inhibitory effect on other members of the multidrug resistance-associated protein (MRP) family, such as MRP1 (ABCC1). nih.govacs.orgresearchgate.net Studies examining the ability of tariquidar to inhibit the efflux of fluorescent substrates in MRP1-expressing cells found that it did not inhibit MRP1 function, even at concentrations where it potently blocked P-gp and BCRP. nih.govresearchgate.netresearchgate.net Furthermore, accumulation assays confirmed that tariquidar is not a substrate of MRP1. researchgate.net This selectivity is a key characteristic, distinguishing it from other, broader-spectrum ABC transporter inhibitors. oaepublish.comnih.gov

Dual Functionality of Tariquidar Dimesylate: Substrate and Inhibitor Properties

One of the most complex aspects of tariquidar's pharmacology is its dual role as both a substrate and an inhibitor of efflux transporters, a behavior that is largely dictated by its concentration. frontiersin.orgoaepublish.com

The interaction of tariquidar with ABC transporters is highly dependent on its concentration. frontiersin.orgresearchgate.net At low, nanomolar concentrations, tariquidar can be recognized and transported by both P-gp and BCRP, thus acting as a substrate. frontiersin.orgacs.org This substrate activity is supported by findings that at tracer doses, its entry into the brain is limited by both P-gp and BCRP efflux. For BCRP specifically, tariquidar acts as a substrate, stimulating its ATPase activity. nih.gov

Conversely, at higher, micromolar concentrations, tariquidar acts as a potent inhibitor. frontiersin.org It blocks the transport function of P-gp and BCRP, leading to the reversal of multidrug resistance. frontiersin.orgresearchgate.netacs.org For example, while 10 nM of tariquidar had no effect on the accumulation of a P-gp substrate, a concentration of 100 nM was sufficient to restore accumulation to control levels. nih.gov This dual behavior means that the in vivo specificity and effect of tariquidar depend not only on the administered dose but also on the relative expression levels and transport capacity of P-gp versus BCRP in the target tissue. researchgate.netacs.org This concentration-dependent shift from substrate to inhibitor is a critical consideration for its therapeutic application. frontiersin.org

Implications for Transport and Inhibition Dynamics

Tariquidar dimesylate is a potent and specific third-generation, noncompetitive inhibitor of P-glycoprotein (P-gp, or ABCB1). nih.govtandfonline.com Its mechanism of action is centered on its direct and high-affinity binding to P-gp, which blocks the transporter's ability to efflux substrates, thereby increasing their intracellular concentration. ontosight.aimedchemexpress.comaacrjournals.org This modulation of transport dynamics has significant implications for overcoming multidrug resistance (MDR) in cancer cells and improving drug delivery across physiological barriers like the blood-brain barrier. ontosight.aimedchemexpress.com

Interaction with P-glycoprotein and Inhibition Kinetics

Tariquidar exhibits a high affinity for P-gp, with reported dissociation constant (Kd) values as low as 5.1 nM and half-maximal inhibitory concentration (IC50) values around 5.9 nM. ontosight.aimedchemexpress.com It directly interacts with the protein, as demonstrated by its ability to inhibit the photoaffinity labeling of P-gp by [³H]azidopine. aacrjournals.org The inhibition of P-gp function by tariquidar is reversible; however, its effects are notably persistent, lasting for over 22 hours in vitro after the modulator is removed. aacrjournals.org This prolonged action contrasts with earlier generation inhibitors like verapamil, which lose their activity much more rapidly. aacrjournals.org

The interaction of tariquidar with P-gp is complex, influencing both substrate transport and the protein's ATPase activity. While it is a potent inhibitor of drug efflux, it can paradoxically stimulate P-gp's ATPase activity. nih.gov This suggests that the modulating effect stems from either inhibiting substrate binding, inhibiting ATP hydrolysis, or both. nih.govtandfonline.com Research indicates that tariquidar locks the pump in a conformation that blocks drug efflux while still permitting ATP hydrolysis. nih.gov

Table 1: Inhibitory Potency of Tariquidar in Various Assays

Assay Type Cell Line/Model Measured Parameter Value Reference(s)
P-gp Binding Affinity - Kd 5.1 nM medchemexpress.com
P-gp Inhibition - IC50 5.9 nM ontosight.ai
[³H]daunorubicin Accumulation EMT6/AR1.0 EC50 (Half-maximal reversal) 38 ± 18 nM aacrjournals.org
[³H]-Vinblastine/[³H]-Paclitaxel Transport CHrB30 EC50 487 ± 50 nM medchemexpress.com
(R)-¹¹C-Verapamil PET at BBB Rat ED50 3.0 ± 0.2 mg/kg nih.gov
(R)-¹¹C-Verapamil PET at BBB Rat EC50 545.0 ± 29.9 ng/ml nih.gov
In vitro Transport Inhibition ([³H]verapamil) ABCB1-transfected LLC cells IC50 17.2 nM acs.org
In vitro Transport Inhibition ([³H]-N-desmethyl-loperamide) ABCB1-transfected LLC cells IC50 9.0 nM acs.org

Conformational Effects on P-gp

Molecular studies reveal that tariquidar's inhibitory action is linked to its ability to induce and stabilize specific conformational states of the P-gp transporter. It is proposed that tariquidar binds within the transmembrane domains (TMDs) of P-gp, at the interface between the two symmetrical wings of the protein. nih.gov This binding locks the transporter in an inward-occluded state, which restricts the movement of the transmembrane helices required for substrate transport. nih.govmdpi.com This action effectively blocks the transition of P-gp to the "open" conformation necessary for the catalytic cycle of drug efflux. nih.gov Furthermore, tariquidar has been shown to stabilize the first transmembrane domain, a mechanism that appears key to its high efficiency. nih.gov Molecular dynamics simulations suggest that binding of the inhibitor contributes to a smooth decrease in the free energy of the system across intermediate states, preventing the conformational collapse required for transport. acs.org

Dual Role as Inhibitor and Substrate

While developed as a specific P-gp inhibitor, evidence suggests a more complex interaction where tariquidar itself can be a substrate for ABC transporters, particularly at different concentrations. frontiersin.org Several studies indicate that at low, nanomolar concentrations, tariquidar is transported by P-gp and, more significantly, by the Breast Cancer Resistance Protein (BCRP/ABCG2). acs.org At higher, micromolar concentrations, it acts as a potent inhibitor of both P-gp and BCRP. acs.orgnih.gov This dual characteristic means its in vivo specificity is dependent on the administered concentration and the relative expression levels of P-gp and BCRP in the target tissue. acs.org However, other in-vitro studies using multiple transporter assays concluded that tariquidar is a potent inhibitor of both human and mouse P-gp and shows no signs of being a substrate at the concentrations tested. nih.gov

Table 2: Research Findings on Tariquidar's Transport Dynamics

Finding Model System Implication Reference(s)
Not transported by P-gp, with persistent inhibitory effects >22h. In vitro cell lines (H69/LX4, 2780AD, etc.) Long duration of action compared to other modulators. aacrjournals.org
Brain uptake of [¹¹C]tariquidar is limited by both P-gp and Bcrp1. In vivo mouse models (wild-type, Mdr1a/b(-/-), Bcrp1(-/-)) Tariquidar is a substrate for both P-gp and BCRP at tracer concentrations.
At low concentrations, acts as a selective P-gp inhibitor and a BCRP substrate. At high concentrations (≥100 nM), inhibits both. Human transporter-expressing cell lines The specificity of tariquidar is concentration-dependent. acs.org
Concluded to be a potent inhibitor and not a substrate of human and mouse P-gp. In vitro assays (cytotoxicity, flow cytometry, ATPase, etc.) Contradicts the substrate hypothesis for P-gp, suggesting in vivo brain uptake is due to BCRP transport and high-affinity P-gp binding. nih.gov
Acts as a transport substrate at low concentrations and an inhibitor at high concentrations. Molecular dynamics simulations of human P-gp Provides a structural basis for the dual substrate-inhibitor role. frontiersin.orgnih.gov

The dynamic interplay between tariquidar and efflux transporters like P-gp and BCRP is critical. For instance, PET imaging studies using (R)-[¹¹C]-verapamil in rats demonstrated that administration of tariquidar led to a 12-fold increase in the radiotracer's volume of distribution in the brain. snmjournals.orgsnmjournals.org This dramatic increase was primarily attributed to an 8-fold increase in the influx rate constant (K₁) of the radiotracer into the brain, showcasing tariquidar's profound ability to inhibit P-gp function at the blood-brain barrier. snmjournals.orgresearchgate.net These findings underscore the compound's potential to significantly alter the pharmacokinetics of co-administered drugs that are P-gp substrates.

Tariquidar Dimesylate in Multidrug Resistance Reversal: in Vitro Studies

Cellular Models for Investigating Multidrug Resistance Reversal

To understand how Tariquidar (B1662512) reverses drug resistance, researchers utilize specialized cell lines that mimic the resistance seen in tumors. These models are crucial for detailed mechanistic studies.

Application of Drug-Resistant Cell Lines Overexpressing Efflux Pumps

A primary method for studying MDR reversal involves using cancer cell lines that have developed resistance to multiple drugs, often by overexpressing efflux pumps like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). nih.gov In vitro studies have consistently shown that Tariquidar can restore the sensitivity of these resistant cells to various chemotherapeutic agents. nih.govaacrjournals.org

At nanomolar concentrations, Tariquidar effectively reverses P-gp-mediated drug resistance in a wide array of human tumor cell lines. nih.govaacrjournals.org For instance, in doxorubicin-resistant cell lines such as NCI/ADRRes, Tariquidar significantly enhances the potency of doxorubicin (B1662922). taylorandfrancis.com Similarly, it resensitized triple-negative breast cancer cells to doxorubicin by inhibiting the efflux pump, thereby increasing intracellular drug accumulation. researchgate.net The inhibitory action of Tariquidar has been observed to persist for over 22 hours in vitro even after the compound is removed from the culture medium. nih.govnih.gov

Studies have utilized various resistant cell lines, including:

SKOV-3TR: A drug-resistant ovarian cancer cell line. nih.gov

K562/DOX and MCF-7/ADR: Doxorubicin-resistant leukemia and breast cancer cell lines, respectively. medchemexpress.com

Multiple Myeloma (MM) cells: Tariquidar was shown to reverse hypoxia-induced resistance to proteasome inhibitors in MM cell lines. nih.gov

A2780/ADR: An adriamycin-resistant human ovarian cancer cell line. medchemexpress.com

DU145 and PC-3 DTXR: Docetaxel-resistant prostate cancer cell lines where Tariquidar could restore sensitivity. researchgate.net

Use of Transporter-Overexpressing Cell Lines (e.g., HEK293, CHrB30, Lucena 1)

To investigate the specific interaction between Tariquidar and efflux pumps, scientists use cell lines genetically engineered to overexpress a single type of transporter. This approach allows for a more controlled analysis of Tariquidar's effect on individual pumps.

HEK293 Cells: Human Embryonic Kidney 293 cells are a common choice for these studies. nih.govnih.gov They can be transfected to express specific transporters like P-gp, BCRP, or MRP1. nih.govnih.govnih.gov For example, in HEK293 cells engineered to overexpress MRP7 (ABCC10), Tariquidar was able to reverse resistance to drugs like paclitaxel (B517696). researchgate.net Studies using transfected HEK293 cells have been instrumental in mapping the binding sites of Tariquidar on P-gp and understanding how it stabilizes the protein. nih.govnih.gov

CHrB30 Cells: This cell line is a subline of the Chinese hamster ovary (CHO) AuxB1 line and is characterized by its high expression of P-gp. nih.gov Research has shown that [3H]-Tariquidar binds to membranes from CHrB30 cells with a very high affinity, displaying a dissociation constant (Kd) of 5.1 nM. medchemexpress.com These cells have been used to demonstrate that Tariquidar noncompetitively inhibits the efflux of P-gp substrates like [3H]vinblastine and [3H]paclitaxel. nih.gov

Lucena 1 Cell Line: The Lucena 1 cell line, which is derived from the K562 human chronic myeloid leukemia line, exhibits multidrug resistance primarily through the overexpression of P-gp (ABCB1). nih.govmdpi.com It was developed under the selective pressure of vincristine (B1662923). nih.govmdpi.com Proteomic analyses have confirmed a high expression of Translocase ABCB1 in Lucena 1 cells compared to the parental K562 line, making it a relevant model for studying P-gp-mediated resistance. nih.gov While specific studies detailing the use of Tariquidar on Lucena 1 were not identified in the search results, its established high P-gp expression makes it a suitable candidate for such investigations.

Augmentation of Intracellular Drug Accumulation

The core mechanism by which Tariquidar reverses multidrug resistance is by blocking the action of efflux pumps, which leads to a higher concentration of chemotherapy drugs inside the cancer cells.

Enhancement of [3H]-Vinblastine Accumulation in P-glycoprotein Overexpressing Cells

Vinca (B1221190) alkaloids, such as vinblastine (B1199706) and vincristine, are well-known substrates of P-gp. In resistant cells, their intracellular levels are kept low due to rapid efflux. Tariquidar has been shown to effectively counteract this. In vitro studies using P-gp-overexpressing CHrB30 cells demonstrated that Tariquidar inhibits the efflux of [3H]-vinblastine with a half-maximal effective concentration (EC50) of 487 nM. nih.gov This inhibition leads to a dose-dependent increase in the cellular accumulation of [3H]-vinblastine. medchemexpress.com In NCI/ADRRes cells, which have a high level of resistance to vinblastine, 300 nM Tariquidar reduced this resistance from 2333-fold to just sevenfold. taylorandfrancis.com

Increased Accumulation of [3H]-Paclitaxel and Doxorubicin in Resistant Cells

Tariquidar significantly boosts the intracellular levels of other critical anticancer drugs like paclitaxel and doxorubicin in resistant cells.

Paclitaxel: In P-gp-overexpressing CHrB30 cells, Tariquidar inhibited [3H]-paclitaxel efflux with an EC50 of 25 nM. nih.gov In another model using HEK cells transfected with MRP7, Tariquidar at concentrations of 0.1 µM and 0.3 µM markedly increased the accumulation of [3H]-paclitaxel. researchgate.net Studies involving the co-delivery of Tariquidar and paclitaxel in liposomes to resistant SKOV-3TR cells also confirmed a significant increase in paclitaxel accumulation, which correlated with the resensitization of the cells to the drug. nih.govnih.gov

Doxorubicin: Tariquidar's effect on doxorubicin accumulation is equally profound. A study on P-gp overexpressing NCI/ADRRes tumor spheroids showed that Tariquidar produced a significant elevation in doxorubicin accumulation. anu.edu.au In ABCB1-expressing cells, 100 nM Tariquidar was able to decrease resistance to doxorubicin by 30-fold. researchgate.net Furthermore, it has been shown to resensitize doxorubicin-resistant breast cancer cells by inhibiting the efflux pump and thereby increasing the drug's intracellular concentration. researchgate.net

Table 1: Effect of Tariquidar on Chemotherapeutic Agent Efficacy in Resistant Cell Lines

DrugCell LineKey FindingReference
[3H]-VinblastineCHrB30Inhibited efflux with an EC50 of 487 nM. nih.gov
VinblastineNCI/ADRResReduced resistance from 2333-fold to 7-fold with 300 nM Tariquidar. taylorandfrancis.com
[3H]-PaclitaxelCHrB30Inhibited efflux with an EC50 of 25 nM. nih.gov
[3H]-PaclitaxelHEK/MRP7Significantly increased accumulation at 0.1 µM and 0.3 µM Tariquidar. researchgate.net
PaclitaxelSKOV-3TRCo-delivery in liposomes increased intracellular accumulation. nih.govnih.gov
DoxorubicinABCB1-expressing cellsDecreased resistance by 30-fold with 100 nM Tariquidar. researchgate.net
DoxorubicinNCI/ADRResSignificantly increased accumulation in tumor spheroids. anu.edu.au

Modulation of Fluorescent Substrate Accumulation (Rhodamine 123, Calcein-AM, Mitoxantrone)

Fluorescent substrates are valuable tools for measuring the function of efflux pumps in real-time. Tariquidar's ability to increase the accumulation of these dyes provides direct evidence of its inhibitory activity.

Rhodamine 123 (Rh123): As a well-established P-gp substrate, Rh123 is frequently used to assess P-gp inhibition. nih.govnih.gov Studies have shown that Tariquidar blocks P-gp-mediated Rh123 efflux from various cells, including CD56+ mononuclear cells and CD8+ cells. nih.govnih.gov In P-gp-expressing human KB-8-5-11 cells, 100 nM Tariquidar restored Rh123 accumulation to levels seen in non-resistant parental cells. nih.gov Similarly, in resistant SKOV-3TR cells, Tariquidar significantly increased the uptake of Rh123. nih.gov

Calcein-AM: This dye is another substrate used to measure P-gp activity. nih.govnih.gov In cells overexpressing ABCB1 (P-gp), treatment with 100 nM and 1 µM Tariquidar led to a 14-fold and 19-fold increase in calcein-AM accumulation, respectively. nih.govresearchgate.net

Mitoxantrone (B413): Mitoxantrone is a fluorescent anticancer drug and a substrate for both P-gp and BCRP. nih.govnih.gov In cells overexpressing BCRP (ABCG2), Tariquidar at concentrations of 100 nM and 1 µM increased mitoxantrone accumulation by 4-fold and 8-fold, respectively. nih.govresearchgate.net This indicates that while Tariquidar is primarily known as a P-gp inhibitor, it also possesses activity against BCRP at higher concentrations. nih.govacs.org

Table 2: Effect of Tariquidar on Fluorescent Substrate Accumulation

SubstratePumpCell LineIncrease in AccumulationTariquidar ConcentrationReference
Rhodamine 123P-gpKB-8-5-11Restored to parental cell levels100 nM nih.gov
Calcein-AMP-gp (ABCB1)ABCB1-expressing cells14-fold100 nM nih.govresearchgate.net
Calcein-AMP-gp (ABCB1)ABCB1-expressing cells19-fold1 µM nih.govresearchgate.net
MitoxantroneBCRP (ABCG2)ABCG2-expressing cells4-fold100 nM nih.govresearchgate.net
MitoxantroneBCRP (ABCG2)ABCG2-expressing cells8-fold1 µM nih.govresearchgate.net

Facilitation of Astragaloside IV Uptake in Microvascular Endothelial Cells

In vitro studies on bEnd.3 cells, a mouse brain microvascular endothelial cell line, demonstrate that tariquidar facilitates the net uptake of Astragaloside IV (ASIV). nih.govresearchgate.netnih.govresearchgate.net While tariquidar did not alter the permeability of ASIV from the apical to the basal side of a cell monolayer, it significantly reduced the transport of ASIV from the basal to the apical side. nih.gov This suggests that tariquidar inhibits an efflux mechanism responsible for removing ASIV from the endothelial cells. Molecular docking experiments indicate that ASIV is a potential substrate of the P-glycoprotein (P-gp) efflux pump. nih.govnih.gov By inhibiting P-gp, tariquidar effectively increases the intracellular concentration of ASIV in these cells. nih.govresearchgate.net

Potentiation of Chemotherapeutic Agent Cytotoxicity

Tariquidar has been shown in various in vitro models to be a potent modulator of multidrug resistance (MDR), effectively potentiating the cytotoxic effects of several common chemotherapeutic agents. It reverses resistance to drugs such as doxorubicin, paclitaxel, etoposide, and vincristine. nih.govnih.gov This effect is achieved by inhibiting the function of efflux pumps like P-glycoprotein, which are responsible for transporting these drugs out of cancer cells. nih.gov Studies show that in the presence of low nanomolar concentrations of tariquidar, the cytotoxicity of these agents is significantly enhanced in resistant cell lines. nih.gov For instance, in some highly resistant tumor models, tariquidar has been observed to fully restore the antitumor activity of these chemotherapeutics. nih.gov

Table 1: In Vitro Potentiation of Chemotherapeutic Agents by Tariquidar
Chemotherapeutic AgentCell Line ModelObservationReference
DoxorubicinABCB1-expressing cells30-fold decrease in resistance at 100 nM tariquidar. nih.gov
PaclitaxelHuman P-gp expressing cells (KB-8-5-11)Significant decrease in IC50 with 10 nM, 100 nM, and 1 µM tariquidar. nih.gov
PaclitaxelMouse P-gp expressing cells (C3M)Significant decrease in IC50 with 100 nM and 1 µM tariquidar. nih.gov
PaclitaxelResistant ovarian cancer cells (SKOV-3TR)Co-delivery in liposomes demonstrated significant reversal of MDR. nih.gov
VincristineMRP7-transfected HEK293 cellsSignificantly potentiated sensitivity at 0.1 and 0.3 µM tariquidar. nih.govplos.org
General (Doxorubicin, Paclitaxel, Etoposide, Vincristine)Highly resistant human tumor xenograftsPotentiated anti-tumor activity. nih.gov

Tariquidar is also an effective inhibitor of the ATP-binding cassette sub-family G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP). nih.govresearchgate.net This transporter is a key mediator of resistance to various anticancer drugs, including camptothecins like topotecan (B1662842) and SN-38 (the active metabolite of irinotecan). researchgate.net In vitro studies have shown that tariquidar can abrogate ABCG2-mediated resistance. nih.govnih.gov At concentrations of 100 nM or higher, tariquidar inhibits ABCG2 function, leading to increased intracellular accumulation of ABCG2 substrates. nih.govresearchgate.net This inhibition restores the sensitivity of ABCG2-overexpressing cancer cells to its substrate drugs. For example, in topoisomerase inhibitor-resistant cells, tariquidar has been shown to inhibit the efflux of ABCG2 substrates and recover sensitivity to agents like SN-38. researchgate.net

Tariquidar has demonstrated the ability to restore chemosensitivity in a variety of both murine and human carcinoma cell lines that overexpress efflux pumps. nih.govnih.gov This resensitization is a direct result of tariquidar's inhibition of drug transporters, primarily P-glycoprotein (P-gp/ABCB1) and ABCG2. nih.govnih.gov By blocking the efflux of cytotoxic drugs, tariquidar effectively increases their intracellular concentration, thereby restoring their therapeutic efficacy in resistant cells.

Table 2: Examples of Cell Lines Resensitized by Tariquidar
Cell LineCancer Type / OriginTransporter(s) TargetedChemotherapeutic Agent(s)Reference
KB-8-5-11Human Epidermoid CarcinomaHuman P-gp (ABCB1)Paclitaxel nih.gov
C3MMouse FibrosarcomaMouse P-gp (ABCB1)Paclitaxel nih.gov
SKOV-3TRHuman Ovarian Adenocarcinoma (Paclitaxel-resistant)P-gp (ABCB1)Paclitaxel nih.gov
HEK/MRP7Human Embryonic Kidney (MRP7-transfected)MRP7 (ABCC10)Paclitaxel, Docetaxel (B913), Vincristine, Vinblastine, Vinorelbine nih.govplos.org
bEnd.3Mouse Brain Microvascular EndothelialP-gp (ABCB1)Astragaloside IV nih.govresearchgate.net
Multiple Myeloma (MM) cell linesHuman Multiple MyelomaP-gp (ABCB1)Bortezomib, Carfilzomib nih.gov

Impact on Transporter Protein Expression at the Cellular Level

Beyond its direct inhibitory function, prolonged treatment with tariquidar has been shown to downregulate the protein expression of Multidrug Resistance Protein 7 (MRP7, also known as ABCC10). nih.govplos.org In studies using MRP7-transfected HEK293 cells, treatment with tariquidar for 24 hours or longer resulted in a significant, time- and concentration-dependent decrease in MRP7 protein levels. nih.govplos.orgresearchgate.net For instance, treatment with 0.3 µM tariquidar led to a noticeable reduction in MRP7 protein after 24 hours, with a more pronounced effect at 48 and 72 hours. plos.orgresearchgate.net Interestingly, this downregulation of the MRP7 protein was not associated with a corresponding decrease in MRP7 mRNA levels, suggesting that the mechanism of reduction is post-transcriptional. nih.govplos.orgresearchgate.net

Computational and Biophysical Approaches

Computational and biophysical methods have been instrumental in elucidating the molecular interactions between tariquidar dimesylate and P-glycoprotein (P-gp), providing insights that are often unattainable through experimental techniques alone. These approaches have helped to visualize and understand the dynamic processes of inhibitor binding and the subsequent conformational changes in the transporter.

Molecular Docking Simulations of Tariquidar Dimesylate with P-glycoprotein

Molecular docking simulations have been a key computational tool to predict and analyze the binding of tariquidar to P-glycoprotein. These in silico studies have been crucial in identifying potential binding sites for tariquidar within the complex structure of P-gp. nih.govresearchgate.net The primary goal of these simulations is to determine the preferred binding orientation and conformation of the inhibitor within the transporter's binding pocket.

Several studies have utilized homology models of human P-gp, often based on the X-ray crystal structure of mouse P-gp, to perform docking calculations. plos.orgrepec.org For instance, one approach involved the use of Autodock Tools to add polar hydrogen atoms to P-gp and calculate Gasteiger partial charges before the docking simulation. plos.org In such simulations, a simulation box is typically centered on the presumed ligand-binding cavity of the P-gp structure. plos.org

In other research, docking experiments were conducted using software like LeDock to place tariquidar into the apo (ligand-free) structure of human P-gp. nih.gov These simulations often employ algorithms like simulated annealing combined with an evolutionary algorithm to exhaustively search for the most favorable binding poses of tariquidar within a defined region, such as the cytoplasmic gate of the transporter. nih.gov The results from these docking studies have been instrumental in predicting the geometry of P-gp-tariquidar complexes and have complemented experimental findings, such as those from cross-linking studies, to map the tariquidar-binding site at the interface of the transmembrane segments. nih.govresearchgate.netplos.org

All-Atom Molecular Dynamics Simulations of Tariquidar Dimesylate-Transporter Complexes

All-atom molecular dynamics (MD) simulations offer a "computational microscope" to observe the dynamic interactions between tariquidar and P-gp with high temporal and spatial resolution. nih.gov These simulations have been pivotal in understanding the conformational changes in P-gp induced by tariquidar binding and the mechanism of inhibition. nih.govfrontiersin.org

Extensive unbiased all-atom MD simulations have been performed to study the structural dynamics of human P-gp in both the apo state and when bound to a single molecule of tariquidar. nih.gov These simulations, often running for hundreds of nanoseconds (e.g., 500 ns), have revealed that the transmembrane sites of P-gp remain relatively stable with or without tariquidar bound. nih.gov The simulations have also shed light on the role of the lipid membrane in pre-organizing tariquidar into a conformation that is favorable for binding to the transmembrane sites of P-gp. nih.govfrontiersin.org

One of the key findings from these simulations is the identification of multiple potential binding pathways for tariquidar within the translocation cavity of P-gp. nih.govfrontiersin.org This helps to explain the dual behavior of tariquidar as both a substrate at low concentrations and an inhibitor at higher concentrations. nih.gov The simulations have shown that due to its conformational plasticity, tariquidar can move towards the central drug-binding pocket through different pathways. nih.govfrontiersin.org These computational studies have utilized advanced software and hardware, such as the CUDA accelerated version of the PMEMD module, to perform these complex simulations. nih.gov

Simulations have also been conducted on mouse P-gp to explore conformational changes in the presence of tariquidar. nih.govfrontiersin.org These studies have highlighted the synergistic role of lipids penetrating the P-gp cavity in enhancing the conformational restriction mediated by the inhibitor, which is crucial for its inhibitory function. nih.govfrontiersin.org

Table 1: Details of All-Atom Molecular Dynamics Simulations of Tariquidar-P-glycoprotein Complexes

ParameterDescription
System Human P-glycoprotein (apo and tariquidar-bound)
Simulation Time 500 ns (in duplicate for each system)
Software PMEMD (CUDA accelerated version)
Key Findings - Transmembrane sites remain stable.- Membrane lipids pre-organize tariquidar for binding.- Identification of multiple binding pathways.

Tariquidar Dimesylate in Multidrug Resistance Reversal: in Vivo Preclinical Models

Potentiation of Antitumor Activity in Xenograft Models

Tariquidar (B1662512) has demonstrated significant promise in enhancing the efficacy of conventional chemotherapeutic agents in preclinical cancer models that exhibit P-gp-mediated drug resistance.

Efficacy in Murine Colon Carcinoma Models

In studies involving the MC26 murine colon carcinoma model, which has intrinsic chemoresistance, tariquidar has been shown to significantly potentiate the antitumor activity of doxorubicin (B1662922). Co-administration of tariquidar was found to enhance the effects of doxorubicin, a known P-gp substrate. selleckchem.comtargetmol.com Specifically, in mice bearing MC26 colon tumors, the combination of tariquidar and doxorubicin led to a greater reduction in tumor growth compared to doxorubicin alone. medchemexpress.com The in vitro doxorubicin IC50 in the MC26 cell line was reduced fivefold in the presence of 0.1 μM tariquidar, from 36 nM to 7 nM. targetmol.com

Interactive Table: Effect of Tariquidar on Doxorubicin IC50 in MC26 Cells

Cell LineTreatmentIC50 (nM)Fold Reduction
MC26Doxorubicin alone36-
MC26Doxorubicin + 0.1 µM Tariquidar75

Restoration of Antitumor Activity in Human Carcinoma Xenografts in Nude Mice

The efficacy of tariquidar in reversing MDR has also been demonstrated in human carcinoma xenografts implanted in nude mice. selleckchem.comtargetmol.com In models using highly resistant MDR human tumor xenografts, such as the 2780AD ovarian carcinoma and H69/LX4 small-cell lung carcinoma, co-administration of tariquidar fully restored the antitumor activity of several chemotherapeutic drugs, including paclitaxel (B517696), etoposide, and vincristine (B1662923). targetmol.commedchemexpress.com This restoration of sensitivity highlights the critical role of P-gp in the resistance of these tumors and the potential of tariquidar to overcome it. In one study, co-administration of tariquidar with paclitaxel, etoposide, and vincristine fully restored their antitumor activity in two highly resistant MDR human tumor xenografts (2780AD and H69/LX4) in nude mice. medchemexpress.com

Co-delivery Strategies (e.g., Liposomal Formulations) for Enhanced Efficacy

To improve the co-localization of tariquidar and cytotoxic drugs at the tumor site and minimize systemic exposure, co-delivery strategies using liposomal formulations have been investigated. nih.govunifi.it Long-circulating liposomes have been developed to simultaneously encapsulate both tariquidar and paclitaxel. nih.govnih.gov These liposomal formulations, typically in the size range of 180 to 200 nm, have shown high incorporation efficacy for both drugs. nih.gov

In vitro studies using the drug-resistant ovarian cancer cell line SKOV-3TR demonstrated that the co-delivery of tariquidar and paclitaxel in long-circulating liposomes resulted in a significant reversal of MDR towards paclitaxel. nih.gov This was correlated with an increased accumulation of paclitaxel within the tumor cells. nih.gov Similarly, in a mouse model with MCF7/ADR tumor xenografts, a single co-loaded nanocarrier system for docetaxel (B913) and tariquidar significantly suppressed tumor growth compared to other treatments. mdpi.com At the end of a 28-day experiment, the tumor volumes in the control, docetaxel-nanocarrier, dual-nanocarrier, and co-loaded nanocarrier groups were approximately 1220 mm³, 851 mm³, 698 mm³, and 368 mm³, respectively. mdpi.com

Interactive Table: In Vivo Antitumor Efficacy of Docetaxel and Tariquidar Formulations

Treatment GroupFinal Tumor Volume (mm³)
Control~1220
D-PRN (Docetaxel Nanocarrier)~851
D+T-PRN (Dual Nanocarrier)~698
D^T-PRN (Co-loaded Nanocarrier)~368

These findings suggest that co-delivery systems are a promising approach to enhance the therapeutic efficacy of P-gp inhibitors and cytotoxic agents in MDR cancers. nih.gov

Modulation of Blood-Brain Barrier (BBB) Efflux Function

Tariquidar's ability to inhibit P-gp at the BBB has been a significant area of research, with implications for improving the delivery of drugs to the central nervous system (CNS). medchemexpress.comd-nb.info

Enhanced Brain Penetration of P-glycoprotein Substrate Drugs in Rodent Models

Numerous studies in rodent models have demonstrated that tariquidar significantly enhances the brain penetration of various P-gp substrate drugs. nih.gov Positron Emission Tomography (PET) imaging with radiolabeled P-gp substrates, such as (R)-[¹¹C]verapamil and [¹¹C]N-desmethyl-loperamide, has been instrumental in quantifying this effect. nih.govsnmjournals.orgnih.gov

In rats, administration of tariquidar led to a substantial increase in the brain distribution of (R)-[¹¹C]verapamil. nih.gov One study reported a 12-fold increase in the distribution volume of (R)-[¹¹C]verapamil in the brain following tariquidar administration. snmjournals.orgnih.gov This was primarily attributed to an 8-fold increase in the influx rate constant (K₁) of the radiotracer into the brain. snmjournals.org A dose-response assessment in rats provided an estimated half-maximum effect dose (ED₅₀) of 8.4 ± 9.5 mg/kg for tariquidar's effect on (R)-[¹¹C]verapamil brain uptake. nih.gov

Similarly, tariquidar pretreatment in mice resulted in a 5.1-fold increase in the brain-to-blood ratio (Kb,brain) of (R)-[¹¹C]verapamil-derived activity. acs.org When corrected for metabolism, the increase in the brain-to-plasma partition coefficient (Kp,brain,VPM) was 14.1-fold. acs.org

Studies with [¹¹C]phenytoin, a weak P-gp substrate, showed a more moderate 50% increase in brain uptake after tariquidar administration in rats. rug.nl In Alzheimer's disease mouse models (APP/PS1-21), partial inhibition of ABCG2 with Ko143, in the presence of tariquidar to saturate ABCB1, significantly increased the brain distribution of [¹¹C]tariquidar, though no difference was observed between the transgenic and wild-type mice. mdpi.com

Impact on Distribution of Co-administered Compounds Across the BBB (e.g., Astragaloside IV)

The modulatory effect of tariquidar on the BBB extends to other co-administered compounds that are P-gp substrates. A study investigating the interaction between tariquidar and Astragaloside IV (ASIV), a bioactive saponin (B1150181) with potential therapeutic effects in experimental autoimmune encephalomyelitis (EAE), a mouse model for multiple sclerosis, provides a clear example. nih.govmdpi.com

It was found that ASIV induced the upregulation of P-gp in the CNS microvascular endothelial cells of EAE mice. nih.govmdpi.com The co-administration of tariquidar facilitated the penetration of ASIV into the CNS. nih.govmdpi.com In EAE mice, tariquidar increased the concentration of ASIV in the brain and spinal cord by more than one-fold. mdpi.com

In vitro experiments using bEnd.3 cells, a mouse brain microvascular endothelial cell line, further elucidated this mechanism. While tariquidar did not affect the apparent permeability of ASIV from the apical (blood) to the basolateral (brain) side, it significantly decreased the permeability from the basolateral to the apical side, indicating an inhibition of efflux. nih.govmdpi.com This suggests that P-gp inhibition by tariquidar can effectively reduce the efflux of co-administered substrates from the CNS, thereby increasing their therapeutic concentration. mdpi.com

Reversal of Bacterial Multidrug Resistance in Preclinical Settings

The challenge of multidrug resistance (MDR) in bacteria has prompted investigations into strategies that can restore the efficacy of existing antibiotics. nih.gov One such approach involves the use of efflux pump inhibitors (EPIs). nih.gov Bacterial efflux pumps are membrane proteins that actively transport antibiotics out of the cell, reducing intracellular drug concentrations and thereby diminishing their effectiveness. nih.gov By inhibiting these pumps, EPIs can increase the intracellular accumulation of antibiotics, potentially resensitizing resistant bacteria. nih.gov Tariquidar, a potent third-generation P-glycoprotein (P-gp) inhibitor, has been explored for its potential to reverse bacterial MDR, even though its primary development was for overcoming resistance in human cancer cells. nih.govoup.com

Investigations into Overcoming Ciprofloxacin (B1669076) Resistance in Bacterial Strains (e.g., Staphylococcus aureus)

Preclinical in vitro studies have demonstrated the potential of tariquidar to overcome resistance to ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, particularly in strains of Staphylococcus aureus. nih.gov Resistance to ciprofloxacin in S. aureus is often mediated by the overexpression of efflux pumps, such as the NorA multidrug transporter. nih.govjidc.org

Research has shown that tariquidar can act as an inhibitor against certain bacterial efflux pumps. nih.gov In a key study, the co-administration of tariquidar with ciprofloxacin was evaluated against two S. aureus strains: a standard strain (SA29213) and a strain overexpressing the NorA efflux pump (SA1199B), which exhibits higher resistance to ciprofloxacin. nih.gov The addition of tariquidar dose-dependently increased the susceptibility of both S. aureus strains to ciprofloxacin. nih.gov The most significant effect was observed in the NorA-overexpressing SA1199B strain, where tariquidar led to a substantial reduction in the minimum inhibitory concentration (MIC) of ciprofloxacin. nih.govnih.gov Specifically, the presence of tariquidar resulted in up to a 10-fold decrease in the ciprofloxacin MIC for this resistant strain. nih.govresearchgate.net

The mechanism for this resensitization is linked to increased intracellular drug levels. nih.gov Experiments quantifying the uptake of radiolabeled ciprofloxacin ([¹⁴C]ciprofloxacin) into the bacterial cells confirmed that tariquidar enhanced the accumulation of the antibiotic. nih.govresearchgate.net A significant correlation was found between the increased uptake of ciprofloxacin and the observed reduction in its MIC (r=0.89, P<0.0001). nih.govunivie.ac.at It is important to note that tariquidar itself did not exhibit any intrinsic antibacterial activity against the tested strains. nih.govoup.com

While effective against S. aureus, the activity of tariquidar was not universal across all tested bacteria. nih.gov For instance, no significant effect on ciprofloxacin susceptibility was observed for Pseudomonas aeruginosa in the same study. nih.govunivie.ac.at This suggests that the inhibitory action of tariquidar is specific to certain types of bacterial efflux pumps. nih.gov

The findings from these preclinical models highlight that third-generation P-gp inhibitors like tariquidar may serve as valuable adjuvants in antibiotic therapy, with the potential to restore the utility of antibiotics like ciprofloxacin against resistant bacterial pathogens. nih.govoup.com

Table 1: Effect of Tariquidar on Ciprofloxacin Minimum Inhibitory Concentration (MIC) in Staphylococcus aureus Strains

Bacterial StrainDescriptionTariquidar Effect on Ciprofloxacin MICReference
S. aureus SA1199BOverexpresses the NorA multidrug transporterUp to 10-fold reduction nih.gov, researchgate.net, nih.gov
S. aureus SA29213Standard, reference strainDose-dependent reduction nih.gov

Table of Compounds

Pharmacodynamic and Transport Dynamics of Tariquidar Dimesylate in Preclinical Systems

Pharmacodynamic Studies of P-glycoprotein Inhibition in Animal Models

Animal models have been instrumental in elucidating the in vivo effects of tariquidar (B1662512) on P-gp activity. These studies have provided crucial data on the potency and duration of P-gp inhibition, paving the way for clinical translation.

Assessment of P-glycoprotein Function at the Blood-Brain Barrier Using Radiotracers

The use of specific radiotracers that are known substrates of P-gp allows for the direct measurement of P-gp function at the BBB. By comparing the brain uptake of these radiotracers before and after the administration of tariquidar, researchers can quantify the degree of P-gp inhibition.

(R)-[11C]-Verapamil, a well-established P-gp substrate, has been a key tool in assessing tariquidar's effect on P-gp at the BBB in rats. nih.gov In paired PET scan studies, where rats received a baseline scan followed by a scan after intravenous administration of tariquidar, a significant increase in the brain's distribution volume (DV) of (R)-[11C]-verapamil was observed. nih.gov

Specifically, administration of tariquidar resulted in a 12-fold increase in the DV of (R)-[11C]-verapamil compared to baseline. nih.gov This dramatic increase in brain uptake was primarily attributed to an approximately 8-fold increase in the influx rate constant (K1) of the radiotracer into the brain. nih.gov Kinetic modeling of the PET data confirmed that tariquidar is a potent and fast-acting inhibitor of cerebral P-gp. A dose-response assessment estimated the half-maximum effective dose (ED50) of tariquidar to be 3.0 ± 0.2 mg/kg. osti.gov Further studies have shown that tariquidar can increase the brain distribution of (R)-[11C]-verapamil by up to 11-fold over baseline at maximum effective doses. osti.gov

ParameterBaselineAfter Tariquidar (15 mg/kg)Fold IncreaseReference
(R)-[11C]-Verapamil Brain Distribution Volume (DV) 0.30 ± 0.083.68 ± 0.8112-fold nih.gov
(R)-[11C]-Verapamil Influx Rate Constant (K1) --~8-fold nih.gov
Tariquidar ED50 -3.0 ± 0.2 mg/kg- osti.gov

[11C]-N-desmethyl-loperamide, another P-gp substrate, has also been employed to study tariquidar-induced P-gp inhibition. nih.gov In monkeys, pre-administration of tariquidar led to a dose-dependent increase in the brain activity of [11C]-loperamide, a parent compound of [11C]-N-desmethyl-loperamide. snmjournals.org At the highest tested dose, tariquidar increased brain activity by approximately 3.5-fold. snmjournals.org These findings suggest that both [11C]-loperamide and its metabolite are avid substrates for P-gp efflux at the BBB. snmjournals.org

In human studies, escalating doses of tariquidar resulted in a significant increase in the brain uptake of [11C]-N-desmethyl-loperamide. nih.gov A 6 mg/kg dose of tariquidar led to a 4-fold increase in the brain activity of the radiotracer compared to baseline scans. nih.gov

Correlation between Tariquidar Dimesylate Exposure and P-glycoprotein Inhibition

A clear relationship has been established between the plasma concentration of tariquidar and the degree of P-gp inhibition at the BBB. snmjournals.org In human studies using (R)-[11C]-verapamil PET, a modest but significant increase in the brain's distribution volume of the radiotracer was strongly correlated with individual plasma exposure to tariquidar. snmjournals.org Although the central P-gp inhibition appeared to be less than complete at the administered doses, the correlation highlights the dose-dependent nature of tariquidar's effect. snmjournals.org Interestingly, there appear to be species differences, with higher tariquidar plasma concentrations required in humans to achieve a similar level of P-gp inhibition as observed in rats. snmjournals.orgnih.gov

Radiolabeled Tariquidar Dimesylate as a Research Tool

The development of a radiolabeled version of tariquidar itself has provided a direct means to study its interaction with efflux transporters like P-gp and Breast Cancer Resistance Protein (BCRP).

Development and Application of [11C]-Tariquidar as a PET Radiotracer

[11C]-Tariquidar has been synthesized and evaluated as a PET radiotracer to directly visualize its binding to P-gp and BCRP at the BBB. researchgate.netnih.govnih.gov The synthesis involves the reaction of O-desmethyl-tariquidar with [11C]methyl triflate. researchgate.netnih.gov

Small-animal PET imaging studies in rats using [11C]-tariquidar demonstrated that the administration of unlabeled tariquidar or another P-gp/BCRP inhibitor, elacridar (B1662867), increased the brain uptake of the radiotracer by a factor of 3 to 4. researchgate.netnih.govnih.gov This suggests that [11C]-tariquidar itself is a substrate for these transporters. researchgate.netnih.govnih.gov Further studies in knockout mice confirmed the specific interaction of [11C]-tariquidar with both P-gp and BCRP. researchgate.netnih.gov While these findings indicate that [11C]-tariquidar interacts specifically with P-gp and BCRP at the BBB, further research is needed to determine if it acts as a transported substrate or a non-transported inhibitor in vivo. researchgate.net

Initial preclinical evaluations showed that [11C]-tariquidar was not able to visualize P-gp expression levels at the rodent BBB, which was thought to be due to the low density of P-gp in this region. nih.gov However, in a murine breast cancer model, [11C]-tariquidar was able to differentiate between tumors with low and high levels of P-gp expression. nih.gov

Direct Assessment of Tariquidar Dimesylate Interaction with P-glycoprotein and BCRP in vivo

Tariquidar dimesylate's interaction with P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) in living systems has been a subject of intensive preclinical investigation, revealing a complex, concentration-dependent relationship. While initially developed as a specific and potent P-gp inhibitor, in vivo studies have demonstrated that its activity spectrum extends to BCRP. acs.orgnih.gov

Positron Emission Tomography (PET) imaging studies in mice using radiolabeled tariquidar ([¹¹C]-tariquidar) have been instrumental in elucidating its in vivo behavior. These studies showed negligible brain penetration of tracer doses of [¹¹C]-tariquidar in wild-type mice, as well as in mice lacking either P-gp (abcb1a/b knockout) or BCRP (abcg2 knockout) alone. Significant entry of the radiotracer into the brain was only observed in triple-knockout mice lacking both P-gp and BCRP, indicating that both transporters actively efflux tariquidar from the brain. nih.govresearchgate.net This finding suggests a concerted action of P-gp and BCRP at the blood-brain barrier, where the absence of one transporter may be compensated for by the other. nih.gov

Further in vivo experiments in rats, using the P-gp substrate (R)-[¹¹C]-verapamil, demonstrated that administration of tariquidar significantly increases the brain distribution of the tracer. osti.gov This provides direct evidence of P-gp inhibition by tariquidar at the blood-brain barrier. The extent of this inhibition was found to be dose-dependent. osti.govrug.nl For instance, a dose of 3 mg/kg of tariquidar resulted in regionally different increases in the brain distribution of (R)-[¹¹C]-verapamil, with the highest increases observed in the thalamus and the lowest in the cerebellum, suggesting regional variations in P-gp function. osti.gov

The in vivo specificity of tariquidar is heavily dependent on its concentration. At low, nanomolar concentrations, such as those used in tracer PET studies, tariquidar acts as a substrate for both P-gp and BCRP. nih.govnih.gov However, at higher, micromolar concentrations, it functions as an inhibitor of both transporters. acs.orgnih.govresearchgate.net This dual role as both a substrate at low concentrations and an inhibitor at higher concentrations is a critical aspect of its in vivo pharmacodynamic profile. nih.govnih.gov Preclinical studies have shown that tariquidar is a noncompetitive inhibitor of P-gp. nih.govsnmjournals.org

The interaction of tariquidar with P-gp and BCRP has also been explored in the context of its potential as a PET imaging agent itself. The rationale is that a radiolabeled version could directly map the distribution of these transporters. nih.gov However, its substrate characteristics at tracer concentrations have complicated this application. nih.gov

Comparative Studies with Other Radiolabeled Transporter Modulators (e.g., [¹¹C]-Elacridar)

Comparative preclinical studies have been conducted to evaluate the in vivo behavior of [¹¹C]-tariquidar relative to other radiolabeled transporter modulators, most notably [¹¹C]-elacridar. Both tariquidar and elacridar are potent, third-generation inhibitors of P-glycoprotein (P-gp) and also interact with Breast Cancer Resistance Protein (BCRP). nih.govnih.gov

PET imaging studies in rodents have revealed significant similarities in the in vivo disposition of [¹¹C]-tariquidar and [¹¹C]-elacridar. In both cases, baseline brain uptake of the radiotracers is very low in wild-type animals. nih.gov This limited brain penetration is a direct consequence of efflux by both P-gp and BCRP at the blood-brain barrier. The crucial role of these transporters is underscored by experiments in knockout mice; a significant increase in brain uptake for both radiotracers is only observed in mice lacking both P-gp and BCRP (Mdr1a/b(-/-)Bcrp1(-/-) mice). nih.govnih.gov

Pre-treatment with unlabeled tariquidar or elacridar also leads to an increased brain signal of their respective radiolabeled counterparts, demonstrating self-inhibition of their transport. nih.gov In a direct comparison using PET in wild-type rats, elacridar was found to be approximately three times more potent than tariquidar in increasing the brain distribution of the P-gp substrate (R)-[¹¹C]-verapamil, with half-maximum effective dose (ED₅₀) values of 1.2 ± 0.1 mg/kg for elacridar and 3.0 ± 0.2 mg/kg for tariquidar. osti.gov

Despite their potency as inhibitors at higher doses, at the low concentrations used for PET imaging, both [¹¹C]-tariquidar and [¹¹C]-elacridar behave as substrates for P-gp and BCRP. nih.gov This "substrate-like" behavior in vivo has been a key finding from these comparative studies. nih.gov Consequently, neither radiotracer has proven suitable for directly visualizing and quantifying cerebral P-gp density, likely due to insufficiently high binding affinities relative to the low density of P-gp in the human brain. nih.gov

The table below summarizes the comparative findings for [¹¹C]-tariquidar and [¹¹C]-elacridar from preclinical PET studies.

Table 1: Comparative In Vivo PET Findings for [¹¹C]-Tariquidar and [¹¹C]-Elacridar

Feature [¹¹C]-Tariquidar [¹¹C]-Elacridar Citation
Baseline Brain Uptake Very low Very low nih.gov
Transporters Responsible for Efflux P-gp and BCRP P-gp and BCRP nih.govnih.gov
Effect of P-gp/BCRP Knockout Significantly increased brain uptake Significantly increased brain uptake nih.govnih.gov
In Vivo Behavior at Tracer Doses Dual P-gp/BCRP substrate Dual P-gp/BCRP substrate nih.gov

| Potency (vs. (R)-[¹¹C]-verapamil) | ED₅₀: 3.0 ± 0.2 mg/kg | ED₅₀: 1.2 ± 0.1 mg/kg | osti.gov |

Transport Mechanisms of Tariquidar Dimesylate Across Biological Barriers

Concentration-Dependent Transport by P-glycoprotein and BCRP

The transport of tariquidar dimesylate across biological barriers is critically governed by its concentration-dependent interactions with the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). acs.org At low, nanomolar concentrations, tariquidar is recognized and actively transported by both P-gp and BCRP, behaving as a substrate for these pumps. nih.govnih.govnih.gov This active efflux is a primary reason for its low brain penetration at tracer doses observed in PET imaging studies. nih.govnih.gov

Conversely, at higher, micromolar concentrations (typically ≥100 nM), tariquidar transitions from being a substrate to an inhibitor of both P-gp and BCRP. acs.orgnih.govresearchgate.net At these elevated concentrations, it effectively blocks the transport function of these proteins. This inhibitory action is thought to be competitive for BCRP, stemming from its role as a substrate, while its inhibition of P-gp is noncompetitive. nih.govnih.gov

This dual, concentration-dependent characteristic means that the net in vivo effect of tariquidar—whether it is primarily transported or primarily inhibits transport—is determined by its local concentration at the biological barrier relative to the density and transport capacity of P-gp and BCRP. acs.orgnih.govresearchgate.net Molecular dynamics simulations suggest that tariquidar's conformational plasticity allows it to move towards the drug-binding pocket of P-gp, which could explain its substrate behavior at low concentrations. nih.gov The transition to an inhibitory role at higher concentrations is a key feature of its mechanism, enabling it to modulate the transport of other P-gp and BCRP substrates. osti.gov

In Vitro Transport Assays in Transporter-Overexpressing Cells

In vitro transport assays using cell lines that overexpress specific transporters have been fundamental in dissecting the mechanisms of tariquidar's interaction with P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). These studies corroborate the in vivo findings of its dual role as both a substrate and an inhibitor.

Studies utilizing P-gp and BCRP-overexpressing cell lines have confirmed that at low, nanomolar concentrations, the intracellular accumulation of tariquidar is low. nih.gov This is consistent with it being actively effluxed by these transporters. As the concentration of tariquidar is increased into the micromolar range, its intracellular accumulation rises, which is indicative of saturation of the transport mechanism and a shift towards inhibition. nih.gov

Furthermore, these in vitro systems have been used to demonstrate tariquidar's inhibitory potency. In cells overexpressing P-gp, tariquidar has been shown to increase the accumulation of known P-gp substrates. Similarly, in BCRP-overexpressing cells, it enhances the accumulation of BCRP substrates. For example, at a concentration of 100 nM, tariquidar was shown to inhibit both P-gp and BCRP with comparable potency in one study, restoring the accumulation of fluorescent substrates to 56% of control for P-gp and 84% of control for BCRP. nih.govresearchgate.net It is important to note that tariquidar does not appear to significantly interact with other transporters like the Multidrug Resistance-Associated Protein 1 (MRP1), as demonstrated by a lack of effect on substrate accumulation in ABCC1-expressing cells. nih.govnih.gov

The data from these in vitro assays are crucial for understanding the concentration-dependent kinetics of tariquidar's interaction with P-gp and BCRP, providing a mechanistic basis for the observations made in preclinical in vivo models. osti.govnih.gov

Table 2: Summary of In Vitro Transport Assay Findings for Tariquidar

Assay Type Key Finding Implication Citation
Substrate Accumulation Low intracellular accumulation of tariquidar at nanomolar concentrations in P-gp and BCRP-overexpressing cells. Tariquidar is a substrate for both P-gp and BCRP. nih.gov
Inhibition of Substrate Efflux Tariquidar increases the accumulation of known P-gp and BCRP substrates in a concentration-dependent manner. Tariquidar inhibits the function of both P-gp and BCRP. nih.govresearchgate.net

| Transporter Specificity | No significant effect on substrate accumulation in MRP1 (ABCC1)-overexpressing cells. | Tariquidar's inhibitory activity is selective for P-gp and BCRP over MRP1. | nih.govnih.gov |

Compound Reference Table

Compound Name
Tariquidar dimesylate
[¹¹C]-Tariquidar
[¹¹C]-Elacridar
(R)-[¹¹C]-verapamil
Elacridar
Verapamil
Cyclosporine A
Valspodar
[¹¹C]laniquidar
Mitoxantrone (B413)
[¹⁸F]MC225
Vinorelbine
Docetaxel (B913)
Doxorubicin (B1662922)
Loperamide
⁹⁹mTc-sestamibi
[¹²³I]-Rhodamine 123
[¹¹C]methyl triflate
O-desmethyl-tariquidar
N-methylquinidine
Prazosin
Ko143
Orthovanadate
F804D
A80C
R741C
MRK16
[¹¹C]ELC
[¹¹C]TQD
(R)-[¹¹C]VPM
XR9576
PSC 833
MDR1
ABCB1
BCRP
ABCG2
MRP1
ABCC1
P-gp
Mdr1a/b
Bcrp1
Mdr1a/b(-/-)
Bcrp1(-/-)
Mdr1a/b(-/-)Bcrp1(-/-)

Advanced Research Methodologies and Future Directions in Tariquidar Dimesylate Research

In Vitro Research Methodologies

In vitro studies form the foundation of Tariquidar (B1662512) research, allowing for controlled investigation of its effects at the cellular and molecular level.

Cellular Accumulation and Efflux Assays (e.g., Scintillation Counting, Flow Cytometry)

Cellular accumulation and efflux assays are fundamental for determining whether a compound is a substrate or inhibitor of a transporter. These assays directly measure the ability of Tariquidar to block the efflux of known transporter substrates from cancer cells, thereby increasing their intracellular concentration.

Detailed Research Findings: Researchers have used radiolabeled Tariquidar ([³H]TQR) to assess its cellular accumulation. nih.gov Studies in human P-gp-expressing KB-8-5-11 cells and their parental line, KB-3-1, confirmed specific binding to P-gp. nih.gov The amount of radioactivity inside the cells is measured using a liquid scintillation counter after incubation. nih.gov In vitro uptake assays in cell lines overexpressing P-gp and Breast Cancer Resistance Protein (BCRP) have shown that the accumulation of Tariquidar is concentration-dependent; low intracellular levels are observed at nanomolar concentrations, with increased uptake at micromolar levels. nih.gov

Flow cytometry is another common technique, often using fluorescent P-gp substrates like rhodamine or calcein-AM. researchgate.netnih.gov In one study, Tariquidar was shown to effectively block the P-gp-mediated efflux of rhodamine from CD56+ mononuclear cells for at least 48 hours. nih.gov Similarly, its ability to inhibit P-gp and BCRP function is measured by the increased retention of fluorescent substrates within transporter-overexpressing human cell lines. researchgate.net These findings indicate that while Tariquidar is a potent inhibitor, it may also be a substrate for certain transporters like BCRP, a characteristic that is concentration-dependent. researchgate.netfrontiersin.org

Table 1: Summary of In Vitro Accumulation and Efflux Assay Findings for Tariquidar

Assay Type Key Finding Cell/Substrate Model Reference
Scintillation Counting Confirmed specific binding and accumulation of [³H]Tariquidar in P-gp expressing cells. KB-8-5-11 (human) nih.gov
Fluorescent Uptake Assay Showed concentration-dependent accumulation; low at nM, higher at µM concentrations. P-gp and Bcrp1 overexpressing cell lines nih.gov
Flow Cytometry (Rhodamine Efflux) Blocked P-gp-mediated rhodamine efflux from cells for at least 48 hours. CD56+ mononuclear cells nih.gov
Flow Cytometry (Calcein-AM) Inhibited P-gp and BCRP function at concentrations ≥100 nM. P-gp and BCRP overexpressing human cell lines researchgate.net

ATPase Activity Assays for Transporter Function

ATP-binding cassette (ABC) transporters like P-gp utilize the energy from ATP hydrolysis to efflux substrates. ATPase activity assays measure the rate of this hydrolysis and are used to investigate how a compound interacts with the transporter's catalytic cycle.

Detailed Research Findings: Studies using membrane vesicles from insect cells expressing human or mouse P-gp have been conducted to measure ATP hydrolysis by quantifying the release of inorganic phosphate. nih.gov Interestingly, Tariquidar demonstrates a complex interaction with transporter ATPase activity. It is known to stimulate the basal ATPase activity of P-gp. nih.govresearchgate.net This occurs because Tariquidar locks the transporter in a specific conformation, which activates ATP hydrolysis but blocks the subsequent conformational changes necessary for drug transport. nih.govresearchgate.net This mechanism characterizes it as a potent noncompetitive inhibitor. researchgate.netcapes.gov.br In contrast to its effect on P-gp, Tariquidar also directly interacts with BCRP, stimulating its ATPase activity to about 2.5-fold the basal rate, which indicates it behaves as a substrate for BCRP. researchgate.net The concentration required for 50% stimulation of BCRP ATPase activity was found to be 138.4 ± 21.4 nM. researchgate.net

Cytotoxicity and Viability Assays in Resistant Cell Lines

Cytotoxicity and viability assays are critical for quantifying the ability of Tariquidar to reverse multidrug resistance. These tests measure the extent to which Tariquidar can restore the sensitivity of resistant cancer cells to chemotherapeutic agents.

Detailed Research Findings: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. nih.govnih.gov In this assay, researchers measure the ability of Tariquidar to sensitize cells expressing human P-gp (e.g., KB-8-5-11) or mouse P-gp (e.g., C3M) to a P-gp substrate like paclitaxel (B517696). nih.gov The presence of Tariquidar significantly decreases the IC₅₀ (the concentration of a drug that kills 50% of cells) of the chemotherapy drug in resistant cells. nih.gov Studies have shown that Tariquidar is highly potent, restoring drug sensitivity in many multidrug-resistant human tumor cell lines at concentrations as low as 25 to 80 nmol/L. nih.gov This demonstrates its effectiveness in overcoming P-gp-mediated drug resistance in vitro. nih.gov The level of resistance in cell line models can range from 2-fold to over 300-fold, and selecting models with resistance levels that better reflect the clinical situation (often 2- to 6-fold) is important for translational relevance. nih.gov

Table 2: Effect of Tariquidar on Paclitaxel IC₅₀ in P-gp Expressing Cells

Cell Line Tariquidar Concentration Paclitaxel IC₅₀ Significance vs. Paclitaxel Alone Reference
KB-8-5-11 (Human P-gp) 10 nM Significantly Decreased P < 0.01 nih.gov
KB-8-5-11 (Human P-gp) 100 nM Significantly Decreased P < 0.001 nih.gov
KB-8-5-11 (Human P-gp) 1 µM Significantly Decreased P < 0.001 nih.gov

Immunoblotting and Molecular Biology Techniques for Protein Expression Analysis

To correlate functional data with molecular data, researchers use immunoblotting (Western blotting) and other molecular biology techniques like RT-PCR to measure the expression levels of transporter proteins and genes.

Detailed Research Findings: Western blotting is a standard technique used to confirm the expression of P-gp in resistant cell lines. researchgate.netmedchemexpress.comresearchgate.net The general procedure involves extracting total protein from cells, separating the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), and transferring them to a membrane. nih.gov The membrane is then probed with specific antibodies that bind to the target protein (e.g., P-gp), allowing for its detection and quantification. nih.gov This analysis is crucial to confirm that the observed drug resistance in cell lines like MCF-7/ADR is indeed associated with the overexpression of P-gp. medchemexpress.com These techniques are also used in studies to see if certain treatments alter the expression of P-gp, providing a complete picture of the resistance mechanism. researchgate.netresearchgate.net

In Vivo Imaging and Pharmacological Techniques

In vivo studies translate cellular findings into a whole-organism context, providing critical information on how Tariquidar behaves in a complex biological system.

Small-Animal Positron Emission Tomography (PET) Imaging Protocols

Small-animal PET imaging is a non-invasive technique that allows for the real-time visualization and quantification of transporter function in living animals. Using radiolabeled tracers, researchers can assess P-gp expression and the inhibitory effects of compounds like Tariquidar.

Detailed Research Findings: PET imaging protocols often involve the use of carbon-11 (B1219553) labeled Tariquidar ([¹¹C]Tariquidar). researchgate.netnih.gov In a typical study, mice bearing tumors with low (EMT6) and high (EMT6AR1.0) P-gp expression are scanned before and after the administration of unlabeled Tariquidar. nih.gov The goal is to see if blocking P-gp with unlabeled Tariquidar leads to an increased accumulation of the radiotracer in P-gp-expressing tumors. nih.gov Studies have shown that [¹¹C]Tariquidar is a promising PET tracer for assessing P-gp expression levels in solid tumors. nih.govresearchgate.net

Furthermore, PET imaging has been used to study Tariquidar's effect on P-gp at the blood-brain barrier. nih.govresearchgate.net These experiments, performed in wild-type and transporter-knockout mice, revealed that at the tracer doses used in PET, Tariquidar itself is subject to efflux by both P-gp and BCRP at the mouse blood-brain barrier. nih.govresearchgate.net This dual role as both an inhibitor and a substrate depending on concentration is a key finding that has been clarified through these advanced imaging techniques. frontiersin.org For instance, PET scans in rats using P-gp substrates like (R)-[¹¹C]verapamil are performed with and without Tariquidar administration to quantify its inhibitory potency on cerebral P-gp. researchgate.net

In Vitro Autoradiography for Tissue Distribution Analysis

Advanced imaging techniques are crucial for understanding the pharmacokinetic profile of P-glycoprotein (P-gp) inhibitors. While specific studies focusing exclusively on in vitro autoradiography for tariquidar are not prevalent in the reviewed literature, the principles of this technique are foundational to tissue distribution analysis. A closely related and informative method, quantitative whole-body autoradiography (QWBA), has been used to study the distribution kinetics of molecules designed to interact with specific cellular targets. nih.gov

In a QWBA study on a radiolabeled proteolysis-targeting chimera (PROTAC), researchers observed rapid distribution into tissues, where the compound accumulated and was retained, despite fast clearance from circulation. nih.gov This suggests significant bio-distribution to tissues and slow clearance from them. nih.gov For a compound like tariquidar, which has a large volume of distribution, such techniques would be invaluable. nih.gov They would allow for the visualization and quantification of the drug's concentration in various tissues and organs, including tumors and the blood-brain barrier, providing direct evidence of its ability to reach and remain at its sites of action. This understanding of tissue uptake and retention is critical, as plasma concentrations may not accurately represent the exposure necessary for efficacy at the tissue level. nih.gov

Quantitative Analysis of Drug and Metabolite Concentrations (e.g., LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the precise quantification of tariquidar and its metabolites in biological samples. This highly sensitive and selective method is essential for pharmacokinetic studies, enabling researchers to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug. uu.nlnih.govnih.gov

LC-MS/MS methods have been developed and validated for the simultaneous quantification of tariquidar alongside other therapeutic agents in various biological matrices, including human and mouse plasma, as well as mouse brain homogenates and whole blood. uu.nlnih.gov These assays typically involve a sample pre-treatment step, such as liquid-liquid or solid-phase extraction, followed by chromatographic separation on a C18 or similar column and detection using multiple reaction monitoring (MRM) in positive ionization mode. uu.nlnih.gov The use of stable isotopically labeled internal standards is preferred to ensure accuracy, though for tariquidar, a labeled analog of a similar compound like elacridar (B1662867) has been successfully used. uu.nl

These analytical methods demonstrate linearity over a specific concentration range (e.g., 1–200 nM) and show high accuracy and precision, making them suitable for detailed pharmacokinetic assessments. uu.nlnih.gov For instance, an LC-MS/MS method was successfully used to assess the pharmacokinetic profile of tariquidar in mice, demonstrating its utility in longitudinal studies of drug exposure from small sample volumes. nih.gov Such quantitative analyses are critical for correlating drug concentrations with pharmacological effects, such as the inhibition of P-gp at the blood-brain barrier. snmjournals.org

Table 1: Characteristics of a Validated LC-MS/MS Method for Tariquidar Quantification

Parameter Details Reference
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) uu.nlnih.gov
Matrices Validated Human Plasma, Mouse Plasma, Mouse Brain Homogenates, Mouse Whole Blood uu.nlnih.gov
Separation Reversed-phase chromatography (e.g., C18 column) nih.gov
Detection Mode Multiple Reaction Monitoring (MRM), Positive Ionization uu.nl
Linear Range Example 1–200 nM (in a cassette of 8 drugs) uu.nl

| Application | Pharmacokinetic studies, drug-drug interaction studies | nih.gov |

Computational and Structural Biology Approaches

Advanced Molecular Dynamics Simulations for Ligand-Transporter Interactions

Advanced computational methods, particularly all-atom molecular dynamics (MD) simulations, have provided profound insights into the mechanism of P-glycoprotein (P-gp) inhibition by tariquidar. rsc.orgnih.gov These simulations model the dynamic interactions between the inhibitor and the transporter at an atomic level, revealing conformational changes that are key to the inhibitory mechanism. rsc.org

MD simulations show that tariquidar binds within the transmembrane domain (TMD) of P-gp in an inward-facing (IF) conformation. rsc.orgnih.gov Cryo-electron microscopy (cryo-EM) structures confirm that tariquidar and its analogs can occupy two overlapping binding sites within the TMD. nih.gov The binding of tariquidar induces a more open IF conformational state and increases the dynamism of the nucleotide-binding domains (NBDs). rsc.org This altered dynamic state is thought to disrupt the communication between the TMDs and the NBDs, which is essential for the transporter's efflux function. nih.gov

A novel finding from these simulations is the active role of the surrounding lipid bilayer in enhancing inhibition. Lipids have been observed to act as "wedges," inserting into the transporter and augmenting the conformational restriction induced by tariquidar. rsc.org This suggests a cooperative inhibitory mechanism where both the drug and the membrane lipids contribute to locking the transporter in an inactive state. rsc.org These computational findings are crucial for understanding not only how existing inhibitors work but also for guiding the development of more potent and specific modulators. rsc.orgnih.gov

Structure-Activity Relationship (SAR) Studies for Novel Modulator Design

Structure-activity relationship (SAR) studies have been instrumental in the development of tariquidar and continue to guide the design of new, more effective multidrug resistance (MDR) modulators. nih.govnih.gov Tariquidar, a third-generation inhibitor, was itself designed based on SAR principles to have high potency and fewer side effects compared to its predecessors. nih.gov

SAR analyses of tariquidar analogs have identified key structural features that are critical for potent P-gp inhibition. nih.govresearchgate.net These studies, which often employ quantitative SAR (QSAR) and 3D-QSAR methods like CoMFA and CoMSIA, have highlighted the importance of specific properties. researchgate.net Critical features for high inhibitory potency include:

A bulky aromatic ring system. researchgate.net

Specific hydrophobic and hydrogen-bond acceptor fields. researchgate.net

The dimethoxytetrahydroisoquinoline–ethyl–phenylamine core structure. nih.gov

By systematically modifying the tariquidar scaffold and evaluating the activity of the resulting analogs, researchers can map the binding pocket of P-gp. nih.govnih.gov For example, studies have evaluated how modifications affect interactions with the distinct but overlapping binding sites for different substrates (like the rhodamine 123 and Hoechst 33342 sites). nih.gov These investigations have shown that tariquidar and its analogs can interact with both sites. nih.gov The insights gained from SAR studies are fundamental for the rational design of the next generation of P-gp inhibitors with improved selectivity and efficacy. nih.govnih.gov

Emerging Research Avenues

Investigation of Tariquidar Dimesylate in Non-Oncological Multidrug Resistance (e.g., Epilepsy, Neurodegenerative Disorders)

The role of P-glycoprotein (P-gp) in limiting drug access to the brain has significant implications beyond oncology, particularly in neurological disorders characterized by pharmacoresistance. Consequently, a major emerging research avenue is the investigation of tariquidar as a strategy to overcome multidrug resistance in conditions like epilepsy and neurodegenerative diseases. bohrium.com

Epilepsy: A substantial portion of epilepsy patients (about one-third) suffer from drug-resistant epilepsy (DRE), where seizures persist despite treatment with multiple antiseizure medications (ASMs). bohrium.comnih.gov The "transporter hypothesis" posits that overexpression of P-gp at the blood-brain barrier contributes to DRE by actively extruding ASMs from the brain, preventing them from reaching therapeutic concentrations. bohrium.combohrium.com

Preclinical and clinical studies have explored tariquidar as an add-on therapy to improve the efficacy of ASMs. In a rat model of temporal lobe epilepsy, co-administration of tariquidar with phenytoin (B1677684) led to almost complete seizure control, a dramatic improvement compared to phenytoin alone. bohrium.com A pilot clinical study in patients with DRE found that a single dose of tariquidar was well-tolerated and effective at inhibiting P-gp at the human blood-brain barrier, suggesting it could be used intermittently with ASMs to enhance their efficacy. bohrium.com This line of research presents a promising strategy to overcome pharmacoresistance in this challenging patient population. bohrium.combohrium.com

Neurodegenerative Disorders: The function of efflux transporters like P-gp is also implicated in the pathophysiology of neurodegenerative diseases, such as Alzheimer's disease (AD). bohrium.com P-gp is involved in the clearance of amyloid-beta (Aβ) peptides from the brain. nih.govbohrium.com It is hypothesized that impaired P-gp function could lead to the accumulation of Aβ, a hallmark of AD. bohrium.com While direct studies of tariquidar for treating Alzheimer's are in early stages, its ability to modulate transporters at the blood-brain barrier makes it a valuable tool for investigating these pathological mechanisms. By inhibiting P-gp, it may be possible to influence the clearance of toxic proteins, opening a potential, though complex, therapeutic avenue. bohrium.com

Table 2: Compound Names Mentioned in the Article

Compound Name Class/Function
Tariquidar dimesylate P-glycoprotein (P-gp) and BCRP inhibitor
Elacridar P-glycoprotein (P-gp) and BCRP inhibitor
Zosuquidar P-glycoprotein (P-gp) inhibitor
Verapamil First-generation P-gp inhibitor
Doxorubicin (B1662922) Chemotherapy agent, P-gp substrate
Vinorelbine Chemotherapy agent
Docetaxel (B913) Chemotherapy agent
Imatinib Chemotherapy agent
(R)-11C-verapamil PET tracer, P-gp substrate
99mTc-sestamibi Scintigraphy agent, P-gp substrate
Rhodamine 123 Fluorescent P-gp substrate
Hoechst 33342 Fluorescent P-gp/BCRP substrate
Phenytoin Antiseizure medication, P-gp substrate
Mitoxantrone (B413) Chemotherapy agent, BCRP substrate
Calcein-AM Fluorescent substrate for P-gp/MRP1

Exploration of Combination Strategies with Emerging Therapies Beyond Traditional Chemotherapy

The role of Tariquidar dimesylate is expanding beyond its use as a chemosensitizer for traditional cytotoxic agents. Researchers are actively investigating its potential in combination with a new generation of cancer therapies, including targeted molecular inhibitors and immunotherapies. The primary rationale remains the inhibition of P-glycoprotein (P-gp), which can efflux these novel agents from cancer cells, thereby constituting a mechanism of primary or acquired resistance.

One significant area of exploration is the combination of Tariquidar with PARP (poly(ADP-ribose) polymerase) inhibitors . Resistance to PARP inhibitors, such as olaparib (B1684210), has been linked to the upregulation of the ABCB1 gene, which codes for P-gp. nih.gov In preclinical models of olaparib-resistant breast and ovarian cancers, which showed a significant increase in ABCB1a/b gene expression, the addition of Tariquidar effectively restored sensitivity to the PARP inhibitor. nih.gov This suggests that P-gp-mediated efflux is a key resistance mechanism and that its inhibition by Tariquidar can re-sensitize resistant tumors to PARP inhibition.

The synergy between Tariquidar and other targeted molecular inhibitors is also under investigation. For instance, studies have explored its use with tyrosine kinase inhibitors (TKIs). In medulloblastoma cells, the addition of Tariquidar significantly enhanced the cytotoxicity of the TKI asciminib (B605619). researchgate.net Furthermore, in animal models, co-administration of Tariquidar with asciminib or nilotinib (B1678881) led to a substantial increase in the plasma and brain concentrations of these TKIs. researchgate.net This is particularly crucial for treating brain tumors, where the P-gp-expressing blood-brain barrier limits the penetration of many therapeutic agents. medchemexpress.comnih.gov

While direct clinical trials combining Tariquidar with immunotherapies like immune checkpoint inhibitors are not yet widely reported, there is a strong scientific rationale for this approach. Combination strategies involving PARP inhibitors and immune checkpoint inhibitors (e.g., olaparib and durvalumab) are already in clinical trials. nih.gov Given that Tariquidar can overcome resistance to PARP inhibitors, it could play an indirect but vital role in the success of such triplet therapies. By preventing the efflux of the targeted agent, Tariquidar ensures the drug hits its mark, potentially leading to increased DNA damage and tumor antigen release, which in turn could enhance the efficacy of immunotherapy. nih.govicr.ac.uk

The table below summarizes key preclinical findings for combination strategies involving Tariquidar and emerging therapies.

Combination AgentCancer ModelKey FindingReference
Olaparib (PARP Inhibitor)PARPi-resistant ovarian cancer cellsTariquidar restored sensitivity to PARP inhibitors in cells that had developed resistance through P-gp upregulation. nih.gov
Asciminib (Tyrosine Kinase Inhibitor)Medulloblastoma cellsThe addition of Tariquidar significantly reduced medulloblastoma cell viability compared to asciminib alone. researchgate.net
Nilotinib (Tyrosine Kinase Inhibitor)Mouse modelCo-administration with Tariquidar increased the brain-to-plasma concentration ratio of nilotinib from 1.16% to 9.61%. researchgate.net

Development of Targeted Delivery Systems for Enhanced Specificity (e.g., Liposomes)

A significant challenge with P-gp inhibitors like Tariquidar is ensuring that the inhibitor and the anticancer drug are present at the tumor site at the same time and in the right concentrations, while minimizing exposure to healthy tissues where P-gp has important physiological roles. umn.edunih.gov To address this, researchers are developing sophisticated targeted delivery systems, with liposomes and nanoparticles being the most prominent examples. mdpi.commdpi.com

Liposomal Formulations have been extensively studied for the co-delivery of Tariquidar and chemotherapeutic agents. nih.gov These lipid-based vesicles can encapsulate one or both drugs, protecting them from premature degradation and altering their pharmacokinetic profiles. mdpi.com

Long-circulating liposomes , often achieved through PEGylation (the addition of polyethylene (B3416737) glycol), are designed to evade the immune system and circulate in the bloodstream for longer periods, increasing the probability of accumulating in tumor tissue via the Enhanced Permeability and Retention (EPR) effect. nih.govnih.gov Studies have successfully co-encapsulated Tariquidar and paclitaxel in long-circulating liposomes, demonstrating significant reversal of multidrug resistance in ovarian cancer cell lines. nih.gov

pH-sensitive liposomes represent a more advanced, "smart" delivery system. These liposomes are engineered to be stable at the physiological pH of blood (around 7.4) but to rapidly release their contents in the acidic microenvironment characteristic of many tumors. mdpi.comnih.gov A study using pH-sensitive liposomes to co-deliver Tariquidar and doxorubicin to resistant ovarian cancer cells showed high stability at normal pH and efficient drug release in acidic conditions, which nearly restored the sensitivity of the resistant cells to doxorubicin. nih.gov

Immunoliposomes offer an even higher degree of targeting. These are liposomes with antibodies or antibody fragments attached to their surface that recognize and bind to specific antigens on cancer cells. nih.gov For example, PEGylated immunoliposomes decorated with OX26 antibody fragments, which target the transferrin receptor often overexpressed at the blood-brain barrier, significantly increased the brain uptake of both elacridar and Tariquidar in rats. nih.gov

Polymeric Nanoparticles are another major platform for targeted delivery. These are solid colloidal particles made from biodegradable polymers like poly(d,l-lactide-co-glycolide) (B1216819) (PLGA). umn.edunih.gov

Dual-agent nanoparticles have been engineered to simultaneously carry both a chemotherapeutic drug (e.g., paclitaxel) and Tariquidar. umn.edunih.gov This simultaneous delivery ensures that the P-gp inhibitor is present to block the efflux pumps as soon as the anticancer drug enters the cell.

Actively targeted nanoparticles can be created by functionalizing the nanoparticle surface with targeting ligands. For instance, nanoparticles functionalized with biotin (B1667282) have been used to target the biotin receptor, which is overexpressed on many tumor cells. umn.edunih.gov In a mouse model of drug-resistant tumors, biotin-functionalized nanoparticles carrying both paclitaxel and Tariquidar led to significantly greater tumor growth inhibition compared to non-targeted nanoparticles or paclitaxel alone. umn.edu

The following table details the characteristics and findings of various targeted delivery systems for Tariquidar.

Delivery SystemCo-delivered Drug(s)Targeting StrategyKey FindingReference
Long-Circulating Liposomes PaclitaxelPassive (EPR Effect)Significantly re-sensitized resistant ovarian cancer cells (SKOV-3TR) to paclitaxel. nih.gov
pH-Sensitive Liposomes DoxorubicinEnvironmental (Tumor Acidity)Almost completely restored drug sensitivity in resistant ovarian cancer cells (OVCAR8/ADR) by releasing drugs in the acidic tumor microenvironment. nih.gov
PEGylated OX26 Immunoliposomes ElacridarActive (Transferrin Receptor)Increased the brain distribution of Tariquidar by 2.1-fold compared to the free drug, enhancing delivery across the blood-brain barrier. nih.gov
Biotin-Functionalized PLGA Nanoparticles PaclitaxelActive (Biotin Receptor)Showed significantly higher cytotoxicity in vitro and greater inhibition of tumor growth in vivo in a drug-resistant tumor model. umn.edunih.gov
Nanostructured Lipid Carriers (NLCs) DocetaxelPassive/Active (RIPL peptide)A co-loaded single-carrier system was more efficient than a physically mixed dual-carrier system in overcoming drug resistance. nih.gov

These advanced delivery strategies hold immense promise for maximizing the therapeutic potential of Tariquidar dimesylate, enabling more precise and effective combination therapies while potentially reducing systemic side effects. capes.gov.br

Q & A

Q. What is the mechanistic basis for Tariquidar dimesylate’s inhibition of P-glycoprotein (P-gp), and how does this inform experimental design?

Tariquidar dimesylate binds to P-gp with high affinity (Kd = 5.1 nM), blocking its efflux function and increasing drug accumulation in target tissues like the brain . To study this mechanism, researchers should:

  • Use radiolabeled substrates (e.g., 11^{11}C-metoclopramide or 11^{11}C-verapamil) in PET imaging to quantify P-gp inhibition efficiency .
  • Control for variables such as dosing (e.g., 3 mg/kg in rats) and administration protocols (e.g., freshly dissolved in 2.5% dextrose) to ensure reproducibility .
  • Validate P-gp inhibition via in vitro assays (e.g., calcein-AM efflux) alongside in vivo models .

Q. Which experimental models are most appropriate for evaluating Tariquidar dimesylate’s efficacy in reversing multidrug resistance (MDR)?

  • In vitro: Use cell lines overexpressing P-gp (e.g., MDCK-MDR1) to measure intracellular drug accumulation pre- and post-Tariquidar treatment .
  • In vivo: Employ rodent models (e.g., Wistar rats) with PET tracers to assess blood-brain barrier (BBB) penetration enhancement .
  • Clinical relevance: Cross-validate findings with human-derived tissues or microdosing studies to address interspecies variability .

Q. How can researchers validate the specificity of Tariquidar dimesylate for P-gp over other ATP-binding cassette (ABC) transporters?

  • Conduct competitive binding assays with inhibitors of related transporters (e.g., BCRP/ABCG2 or MRP1/ABCC1).
  • Use knockout animal models (e.g., P-gp-deficient mice) to isolate Tariquidar’s effects .
  • Analyze efflux ratios in transfected cell lines expressing individual ABC transporters .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in Tariquidar dimesylate’s pharmacokinetic data across studies?

Discrepancies in bioavailability and duration of action may arise from:

  • Dosing variability: Compare studies using standardized doses (e.g., 3 mg/kg vs. 15 mg/kg) and administration routes (intravenous vs. oral) .
  • Temporal factors: Monitor P-gp inhibition over extended periods (e.g., 24–48 hours post-dose) to assess rebound effects .
  • Analytical techniques: Use LC-MS/MS for precise quantification of Tariquidar and its metabolites in plasma and tissues .

Q. How do in vitro and in vivo models differ in predicting Tariquidar’s efficacy, and how can these gaps be addressed?

  • Limitations of in vitro models: Cell-based assays may overestimate efficacy due to lack of physiological barriers (e.g., BBB).
  • Bridging the gap: Combine microdialysis with PET imaging in animal models to correlate cellular efflux inhibition with tissue-specific drug accumulation .
  • Data integration: Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to extrapolate in vitro IC50_{50} values to in vivo efficacy .

Q. What experimental designs optimize Tariquidar dimesylate’s use in combination therapies for CNS malignancies?

  • Sequential dosing: Administer Tariquidar before chemotherapeutic agents to pre-inhibit P-gp at the BBB .
  • Synergy testing: Use isobolographic analysis to identify non-antagonistic combinations with drugs like paclitaxel or doxorubicin .
  • Toxicity mitigation: Monitor for off-target effects (e.g., hepatotoxicity) via serum biomarkers (ALT/AST) and histopathology .

Q. How can multimodal imaging techniques enhance the interpretation of Tariquidar dimesylate’s effects on drug distribution?

  • Combine PET with MRI or SPECT to map spatial and temporal changes in drug penetration .
  • Use autoradiography to validate tracer distribution in post-mortem tissues .
  • Incorporate fluorescent probes (e.g., Rhodamine 123) for real-time visualization of P-gp activity in live cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide;methanesulfonic acid;hydrate
Reactant of Route 2
Reactant of Route 2
N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide;methanesulfonic acid;hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.